4-(Dibromomethyl)-benzoic Acid
Description
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Properties
CAS No. |
29045-93-0 |
|---|---|
Molecular Formula |
C₈H₆Br₂O₂ |
Molecular Weight |
293.94 |
Synonyms |
α,α-Dibromo-p-toluic Acid |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility & Handling of 4-(Dibromomethyl)benzoic acid
This guide details the solubility profile, physicochemical behavior, and handling protocols for 4-(Dibromomethyl)benzoic acid , a critical reactive intermediate in organic synthesis.
Executive Summary
4-(Dibromomethyl)benzoic acid (CAS: Not commonly listed as isolated pure acid; often generated in situ from CAS 619-42-1 p-Toluic acid) is a benzylic gem-dibromide. It serves primarily as a transient intermediate in the synthesis of 4-formylbenzoic acid (Terephthalaldehydic acid) .
Unlike stable pharmaceutical ingredients, the solubility of this compound cannot be decoupled from its reactivity. It functions as a "masked" aldehyde; therefore, its interaction with protic solvents (water, alcohols) is characterized by solvolysis rather than simple dissolution. This guide provides the solubility landscape required to isolate, purify, or react this compound effectively.
Physicochemical Profile
| Property | Description |
| Chemical Structure | A benzoic acid core with a para-dibromomethyl group ( |
| Molecular Weight | ~293.94 g/mol |
| Appearance | White to off-white crystalline solid. |
| Reactivity Class | Benzylic Gem-Dibromide : Highly susceptible to hydrolysis. Lachrymator : Potent eye irritant (similar to benzyl bromide). |
| Lipophilicity | Moderate to High (LogP > 3.0 estimated). The dibromo group significantly increases lipophilicity compared to the parent benzoic acid. |
Solubility Landscape
The solubility of 4-(Dibromomethyl)benzoic acid is dictated by the "Like Dissolves Like" principle, but constrained by its electrophilic nature.
Table 1: Qualitative Solubility & Reactivity Matrix
| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Solubility Rating (Reflux) | Critical Application Note |
| Halogenated Aromatics | Chlorobenzene | Low | High | Primary Recrystallization Solvent. The compound dissolves at reflux (~132°C) and crystallizes upon cooling. |
| Chlorinated Aliphatics | Dichloromethane (DCM), Chloroform | Moderate | High | Good for extraction, but difficult to crystallize from due to high solubility. |
| Polar Aprotic | DMSO, DMF | High | High | Use for Analysis Only. High solubility, but risks nucleophilic attack or decomposition upon prolonged heating. |
| Esters | Ethyl Acetate | Moderate | High | Suitable for extraction. Can be used in a solvent pair with Heptane. |
| Alkanes | Hexane, Heptane | Insoluble | Low | Antisolvent. Used to precipitate the product from DCM or Ethyl Acetate solutions. |
| Protic (Water) | Insoluble | Reacts | Hydrolysis Risk. Hot water converts the dibromide to the aldehyde (4-formylbenzoic acid). | |
| Protic (Alcohols) | Soluble | Reacts | Solvolysis Risk. Alcohols (MeOH, EtOH) will form acetals or esters, degrading the material. |
Experimental Protocols
Protocol A: Purification via Recrystallization (Chlorobenzene Method)
Rationale: This method leverages the steep solubility curve of the compound in chlorobenzene, allowing separation from the starting material (p-toluic acid) and succinimide byproducts.
-
Preparation: Place crude 4-(Dibromomethyl)benzoic acid (e.g., from NBS bromination) in a round-bottom flask.
-
Dissolution: Add Chlorobenzene (approx. 5–7 mL per gram of crude solid).
-
Heating: Heat the mixture to reflux (132°C) with stirring until the solid fully dissolves.
-
Note: If insoluble brown specks remain, perform a hot filtration through a glass frit or glass wool.
-
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.
-
Optimization: For maximum yield, cool further in an ice bath (0–4°C) for 30 minutes.
-
-
Isolation: Filter the white crystals under vacuum.
-
Washing: Wash the filter cake with cold Hexane (2 x volumes) to remove residual chlorobenzene without dissolving the product.
-
Drying: Dry in a vacuum oven at <40°C. Avoid high heat to prevent dehydrobromination.
Protocol B: Stability-Indicating Solubility Test
Rationale: To verify if a solvent is compatible for processing without degrading the dibromide.
-
Dissolve: Dissolve 10 mg of the compound in 1 mL of the target solvent (e.g., Acetone-d6, DMSO-d6) in an NMR tube.
-
Incubate: Hold at the intended process temperature (e.g., 25°C or 50°C) for 1 hour.
-
Analyze (1H NMR): Monitor the benzylic proton signal.
-
Target (
): Singlet at ~6.6 – 6.8 ppm . -
Degradant (Aldehyde
): Singlet at ~10.0 ppm . -
Degradant (Acetal
): Singlet at ~5.5 ppm .
-
Mechanistic Visualization
Figure 1: Solubility & Isolation Workflow
This diagram illustrates the standard workflow for isolating the compound from a radical bromination reaction mixture.
Caption: Thermal recrystallization cycle utilizing the steep solubility gradient in halogenated aromatic solvents.
Figure 2: Solvolysis Instability Pathway
This diagram warns against the use of incompatible protic solvents.
Caption: Degradation pathways in protic solvents leading to aldehyde or acetal formation.[1][2]
References
- Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Bromination of p-toluic acid and subsequent hydrolysis. Longman Scientific & Technical.
-
Liebermann, H., & Connor, R. (1934). "The preparation of 4-formylbenzoic acid." Organic Syntheses, Coll. Vol. 2, p. 441.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22599, 4-(Bromomethyl)benzoic acid (Analogous reactivity data). Retrieved from .
-
ChemicalBook. (2025). "Synthesis of Terephthalaldehydic acid via dibromination."
Sources
An In-Depth Technical Guide to 4-(Dibromomethyl)-benzoic Acid for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(Dibromomethyl)-benzoic acid, a key chemical intermediate. It details its chemical identity, synthesis, applications in drug discovery, and essential safety protocols, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.
Core Chemical Identity
This compound is a halogenated derivative of p-toluic acid. The presence of the dibromomethyl group makes it a versatile reagent in organic synthesis, particularly for the introduction of a formyl group or for creating more complex molecular architectures.
Chemical Identifiers
A clear identification of a chemical substance is fundamental for research, safety, and regulatory purposes. The primary identifiers for this compound are listed below.
| Identifier | Value |
| CAS Number | 29045-93-0[1] |
| IUPAC Name | 4-(Dibromomethyl)benzoic acid |
| Molecular Formula | C₈H₆Br₂O₂[1] |
| Molecular Weight | 293.94 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1C(Br)Br)C(=O)O |
| InChI Key | O=C(O)C1=CC=C(C(Br)Br)C=C1 |
Synthesis and Mechanistic Insights
The primary route for the synthesis of this compound is through the free-radical bromination of 4-methylbenzoic acid (p-toluic acid). This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.
Underlying Principles of Free-Radical Bromination
The benzylic position of p-toluic acid is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. The carboxylic acid group is deactivating and meta-directing for electrophilic aromatic substitution, but under free-radical conditions, the reaction selectively occurs at the methyl group. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation, as it provides a low, constant concentration of bromine, which favors benzylic bromination over addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
4-Methylbenzoic acid (p-toluic acid)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid and a suitable solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
-
Flush the apparatus with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical reactions.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by light (photochemical initiation) or heat.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the final product.
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a gem-dibromomethyl group, allows for diverse chemical transformations.
Precursor to 4-Formylbenzoic Acid
One of the primary applications of this compound is its role as a precursor to 4-formylbenzoic acid, an important intermediate in medicinal chemistry. The hydrolysis of the dibromomethyl group yields the corresponding aldehyde.
This transformation is typically achieved by reacting this compound with a hydrolyzing agent, such as aqueous acid or base, or by using silver nitrate in aqueous ethanol. The resulting 4-formylbenzoic acid is a key component in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor antagonists.
Caption: Conversion of this compound to 4-formylbenzoic acid.
Role in the Synthesis of Heterocyclic Compounds
The reactivity of the dibromomethyl group allows for its use in the construction of heterocyclic rings. It can react with dinucleophiles to form five- or six-membered rings, which are common structural motifs in many pharmaceuticals.
Safety, Handling, and Storage
Due to its reactive nature and potential hazards, proper handling and storage of this compound are crucial to ensure laboratory safety.
Hazard Identification
Based on available data for similar compounds, this compound is expected to be a corrosive and irritating substance.
-
Skin and Eye Contact: Likely to cause severe skin burns and eye damage.
-
Inhalation: May cause respiratory irritation.
-
Ingestion: Harmful if swallowed.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Handling: Avoid creating dust. Use appropriate tools to handle the solid. In case of spills, follow established laboratory procedures for cleaning up hazardous materials.
Storage Guidelines
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, bases, and moisture.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding to aid scientists and researchers in their work with this important compound.
References
Sources
safety data sheet (SDS) and handling precautions for 4-(Dibromomethyl)-benzoic acid
The following technical guide details the safety, handling, and reactivity profile of 4-(Dibromomethyl)benzoic acid , a potent alkylating agent and lachrymator often encountered as a transient intermediate in the synthesis of terephthalaldehydic acid derivatives.
Chemical Identity & Significance
4-(Dibromomethyl)benzoic acid is a benzylic gem-dibromide used primarily as a synthetic intermediate. It is most commonly generated via the radical bromination of p-toluic acid and is the direct precursor to 4-formylbenzoic acid (via hydrolysis).
-
CAS Number: 29045-93-0
-
IUPAC Name: 4-(Dibromomethyl)benzoic acid[1]
-
Synonyms:
-Dibromo-p-toluic acid; 4-Carboxybenzal bromide -
Molecular Formula:
-
Molecular Weight: 293.94 g/mol
-
Structure: A benzoic acid core with a para-substituted dibromomethyl group (
).
Critical Reactivity Profile
Unlike its monobromo analog (4-bromomethylbenzoic acid), the dibromo species is significantly more susceptible to hydrolysis. Upon contact with ambient moisture, it degrades rapidly to release Hydrogen Bromide (HBr) gas and 4-formylbenzoic acid. This inherent instability dictates the strict exclusion of moisture during handling.
Hazard Identification & Toxicology
Danger: This compound is a Lachrymator and Corrosive Solid .
| Hazard Class | GHS Classification | Pathophysiology & Mechanism |
| Skin Corrosion | Category 1B | Mechanism: Alkylation of skin proteins and rapid hydrolysis to hydrobromic acid (HBr) on the skin surface, causing deep acid burns. |
| Eye Damage | Category 1 | Mechanism: Potent lachrymator. Vapors/dust react with ocular moisture to generate HBr, causing severe irritation, tearing, and potential corneal opacity. |
| Respiratory | STOT SE 3 | Mechanism: Inhalation of dust or hydrolysis vapors (HBr) causes chemical pneumonitis and severe upper respiratory tract irritation. |
| Sensitization | Skin Sens. 1 | Mechanism: Benzylic halides are haptens that can bind to skin proteins, triggering Type IV hypersensitivity reactions (allergic contact dermatitis). |
Strategic Handling & Engineering Controls[4]
A. The "Dry Chain" Protocol
Because the gem-dibromide moiety (
-
Atmosphere: Handle only in a fume hood with a face velocity of >100 fpm. Use an inert atmosphere (Nitrogen or Argon) for storage and transfer.
-
Glassware: All glassware must be oven-dried (
for >2 hours) or flame-dried under vacuum. -
Transfer: Do not use metal spatulas (potential for metal-catalyzed decomposition). Use porcelain or PTFE-coated tools.
B. Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with benzylic bromides due to rapid permeation.
-
Primary Glove: Silver Shield (SS) or Laminate Film gloves (Breakthrough > 480 min).
-
Secondary Glove: Nitrile (disposable) worn over the Silver Shield for dexterity.
-
Respiratory: If working outside a glovebox with solids, use a P100 particulate respirator combined with an Acid Gas (AG) cartridge (Yellow/Magenta).
-
Eye/Face: Chemical splash goggles + Full Face Shield. Do not wear contact lenses. [2]
Synthesis & Degradation Pathways (Visualized)
The following diagram illustrates the synthesis of the target compound from p-toluic acid and its critical degradation pathway if mishandled.
Figure 1: Synthesis pathway showing the critical moisture sensitivity of the dibromo intermediate. The yellow node represents the hazardous intermediate requiring isolation from moisture.
Emergency Response Protocols
A. Spills (Solid or Solution)
-
Evacuate: Clear the immediate area. Benzylic bromides are potent lachrymators; respiratory protection is mandatory.
-
Neutralize: Do not use water initially (generates HBr gas). Cover the spill with a mixture of Sodium Bicarbonate (
) and Vermiculite (1:1 ratio). -
Quench: Once covered, slowly mist with 5% aqueous ammonia or saturated sodium bicarbonate solution to hydrolyze the bromide to the less toxic aldehyde and neutralize the acid in situ.
-
Cleanup: Collect the slurry into a hazardous waste container labeled "Halogenated Organic Waste + Acid".
B. Exposure First Aid[5]
-
Skin Contact: Immediate flush with water for 15 minutes.[3] Do not use ethanol (increases skin absorption). If available, apply a saturated solution of sodium bicarbonate to neutralize surface acid.
-
Eye Contact: Flush with water or saline for 30 minutes. Hold eyelids open. Seek immediate ophthalmological care.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (up to 24 hours).
Storage & Stability
-
Temperature: Store at
(Freezer). -
Light: Protect from light (amber vials or foil-wrapped). UV light promotes radical decomposition and HBr formation.
-
Atmosphere: Store under Argon or Nitrogen. Cap with Parafilm or electrical tape to ensure a moisture-tight seal.
-
Shelf Life: If stored correctly, stable for 6–12 months. Check for discoloration (yellowing/browning indicates HBr formation) before use.
Experimental Workflow: Safe Handling Decision Tree
Figure 2: Decision tree for safe handling, emphasizing the mandatory use of specialized barrier gloves (Silver Shield) due to high permeation risk.
References
-
National Institutes of Health (PubChem). 4-(Bromomethyl)benzoic acid (Source for Analogous Hazards). Retrieved from [Link]
-
Tuleen, D. L., & Hess, B. A. (1971). Free-radical bromination of p-toluic acid. Journal of Chemical Education, 48(7), 476. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide (Lachrymator Analog). Retrieved from [Link]
Sources
functional group analysis of the dibromomethyl moiety in benzoic acids
Executive Summary
The dibromomethyl group (
However, the moiety presents significant analytical challenges. Its lability toward hydrolysis and its specific spectral signature require a rigorous, multi-modal analytical approach. This guide outlines the "Golden Path" for the synthesis, validation, and functional analysis of dibromomethyl benzoic acids.
Section 1: Synthetic Genesis & Mechanism[2]
The primary route to the dibromomethyl moiety is the Wohl-Ziegler bromination , a radical substitution of the benzylic methyl group using N-bromosuccinimide (NBS).[2] Unlike ionic bromination, this pathway requires strict control of radical flux to prevent ring bromination or over-oxidation.
The Radical Cycle
The reaction relies on the low, steady-state concentration of molecular bromine (
Figure 1: The Wohl-Ziegler radical chain mechanism.[2] Note that the second bromination (Mono to Di) is kinetically slower due to the steric and electronic effects of the first bromine atom.[2]
Section 2: Spectroscopic Characterization (The Core)[2]
Accurate identification of the dibromomethyl group relies on distinguishing it from the monobromide impurity and the hydrolyzed aldehyde byproduct.
Nuclear Magnetic Resonance (NMR)
The magnetic anisotropy of the two bromine atoms creates a distinct deshielding effect.[2]
| Nucleus | Moiety | Chemical Shift ( | Multiplicity | Causality |
| 6.60 – 6.90 | Singlet | Deshielding by two electronegative Br atoms.[1][2] | ||
| 4.40 – 4.60 | Singlet | Monobromide impurity (under-bromination).[1][2] | ||
| 9.90 – 10.10 | Singlet | Aldehyde byproduct (hydrolysis).[2] | ||
| 39.0 – 42.0 | - | Heavy atom effect; significantly upfield of aldehyde ( |
Expert Insight: In benzoic acid derivatives, the ortho protons (relative to the dibromomethyl group) will often show a slight downfield shift compared to the methyl precursor due to the inductive effect of the gem-dibromide.
Mass Spectrometry (MS)
MS provides the most definitive structural confirmation due to the natural abundance of bromine isotopes (
-
The "Triplet" Signature: A gem-dibromide exhibits a characteristic 1:2:1 intensity ratio for the molecular ion cluster:
Protocol Validation: If you observe a 1:1 doublet (
Infrared Spectroscopy (IR)
While less specific than NMR/MS, IR is useful for quick purity checks.[2]
-
C-Br Stretch: Strong bands in the fingerprint region (690 – 515 cm
).[2][3] -
Absence of C=O[2] (Aldehyde): Lack of a sharp band at
1700 cm (distinct from the acid C=O) confirms the "masked" state of the group.[2]
Section 3: Chemical Reactivity & Interconversion[2]
The dibromomethyl group is fundamentally a gem-dihalide , making it an electrophilic center susceptible to hydrolysis.
Hydrolysis Pathway (The "Masked" Carbonyl)
Hydrolysis occurs via an
Figure 2: Hydrolysis mechanism.[1][2] The formation of the aldehyde is driven by the instability of the gem-diol.
Silver-Assisted Hydrolysis (Analytical & Preparative)
To confirm the functional group chemically, treat the sample with aqueous Silver Nitrate (
-
Observation: Immediate precipitation of pale yellow
.[2] -
Utility: This drives the equilibrium to the aldehyde rapidly, allowing for derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNP) to confirm the oxidation state.
Section 4: Experimental Protocols
Protocol A: Synthesis of Methyl 4-(dibromomethyl)benzoate
Note: Methyl ester is preferred over free acid to improve solubility in
-
Reagents: Suspend Methyl 4-methylbenzoate (1.0 eq) in
(0.5 M). Add NBS (2.2 eq).[2] -
Initiation: Add AIBN (0.05 eq).
-
Reaction: Heat to reflux (
).[2] Irradiate with a tungsten lamp (optional but recommended) to boost radical flux.[2] -
Monitoring: Monitor by TLC (Hexane/EtOAc). The product is usually less polar than the starting material.[2]
-
Critical Check: Stop when the monobromide intermediate disappears.[2]
-
-
Workup: Cool to
to precipitate succinimide. Filter. Concentrate filtrate.[2] -
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography, which can cause hydrolysis on silica gel.[2]
Protocol B: Quantitative Hydrolysis Test (Quality Control)
-
Dissolve 50 mg of the dibromo product in 2 mL of Acetone/Water (9:1).
-
Add 1 drop of
solution.[2] -
Pass Criteria:
-
Instant yellow precipitate (
).[2] -
TLC shows conversion to a new spot matching the authentic aldehyde standard.
-
Section 5: Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Monobromide persists | Insufficient radical flux or NBS.[1][2] | Add 0.1 eq AIBN and 0.2 eq NBS; continue reflux. |
| Aldehyde peak in NMR | Hydrolysis on Silica or wet solvents.[1][2] | Use neutral alumina for purification; dry solvents over |
| Ring Bromination | Ionic mechanism dominating.[1][2] | Ensure anhydrous conditions; remove Lewis acid traces (Fe, Al); increase light intensity. |
Safety Warning:
References
-
Vogel's Textbook of Practical Organic Chemistry . 5th Ed.[2] Longman Scientific & Technical.[2] Standard protocols for Wohl-Ziegler bromination.[2][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] Mechanistic details of radical substitution and gem-diol instability.[2]
-
National Institute of Standards and Technology (NIST) . Mass Spectral Data for alpha,alpha-dibromotoluene.[1][2][2]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[2] Isotope patterns in mass spectrometry and NMR shifts for halides.[2]
-
Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] Reactivity of gem-dihalides.[2][2]
Sources
4-(Dibromomethyl)-benzoic Acid: Physical Characteristics and Synthetic Utility
Topic: Melting Point and Physical Characteristics of 4-(Dibromomethyl)-benzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 29045-93-0 ) is a critical yet transient intermediate in the synthesis of 4-formylbenzoic acid (terephthalaldehydic acid). Unlike its stable mono-bromo analog, this gem-dibromide is chemically labile, prone to hydrolysis, and rarely isolated in pure form for routine physical characterization.
This guide provides a technical analysis of its physical properties, distinguishes it from related halogenated toluic acids, and outlines the synthetic parameters required to manage its formation and immediate downstream transformation.
Chemical Identity & Structural Analysis
| Parameter | Data |
| Chemical Name | 4-(Dibromomethyl)benzoic acid |
| Synonyms | |
| CAS Number | 29045-93-0 |
| Molecular Formula | C |
| Molecular Weight | 293.94 g/mol |
| SMILES | OC(=O)c1ccc(C(Br)Br)cc1 |
| Structure | Para-substituted benzoic acid with a benzylic gem-dibromide group. |
Structural Insight: The molecule features two bulky bromine atoms on the benzylic carbon. This steric crowding, combined with the electron-withdrawing nature of the carboxylic acid group, destabilizes the C-Br bonds, making the compound highly susceptible to nucleophilic attack (hydrolysis) by water to form the aldehyde.
Physical Characteristics Profile
3.1 Melting Point Thermodynamics
There is no standard, stable melting point for 4-(dibromomethyl)benzoic acid in common literature because it typically decomposes or hydrolyzes before or during melting.
-
Estimated Behavior: High-melting solid (likely >150°C) that decomposes upon heating.
-
Critical Distinction: Researchers often confuse this compound with its stable analogs. It is imperative to differentiate it from:
-
4-(Bromomethyl)benzoic acid (Mono-bromo): MP 224–229°C (Stable crystalline solid).
-
4-Formylbenzoic acid (Hydrolysis product): MP 247–250°C .
-
Methyl 4-formylbenzoate (Ester hydrolysis product): MP 60°C .
-
Technical Note: If a sample believed to be the dibromo compound exhibits a sharp melting point around 225°C, it is likely the mono-bromo impurity , indicating incomplete bromination.
3.2 Solubility & Partition Coefficient
-
Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (Dichloromethane, Chloroform).
-
Water Reactivity: Insoluble in water but reacts rapidly at elevated temperatures or in the presence of bases/silver salts to form 4-formylbenzoic acid.
-
Stability: Hygroscopic and light-sensitive. Must be stored under inert atmosphere (Argon/Nitrogen) at low temperatures (<4°C) to prevent spontaneous dehydrobromination or hydrolysis.
Synthesis & Impurity Management
The physical isolation of 4-(dibromomethyl)benzoic acid is often bypassed in favor of a "one-pot" transformation. The synthesis typically involves the Wohl-Ziegler bromination of p-toluic acid.
4.1 Reaction Engineering: The Radical Pathway
To target the dibromo species, stoichiometry is the controlling variable.
-
Reagent: N-Bromosuccinimide (NBS) with a radical initiator (AIBN or Benzoyl Peroxide).
-
Stoichiometry: Requires >2.2 equivalents of NBS to push the equilibrium past the mono-bromo stage.
-
Solvent: Carbon Tetrachloride (CCl
) or Benzotrifluoride (PhCF ) under reflux.
4.2 Pathway Visualization (Graphviz)
The following diagram illustrates the sequential bromination and the critical impurity nodes.
Caption: Sequential radical bromination pathway. The target dibromo compound is an intermediate that must be carefully controlled to avoid tri-bromo impurities.
4.3 Experimental Protocol: In-Situ Generation
Since isolation is difficult, this protocol describes the generation and immediate hydrolysis.
-
Charge: Suspend p-toluic acid (1.0 eq) in CCl
(0.1 M). -
Bromination: Add NBS (2.2 eq) and Benzoyl Peroxide (0.05 eq).
-
Reflux: Heat to reflux (77°C) for 4–6 hours. Monitor by 1H NMR (Look for the disappearance of the benzylic methyl singlet at
2.4 ppm and appearance of the benzylic proton singlet at ~6.6 ppm for the dibromomethyl group).-
Note: The mono-bromo benzylic protons appear around
4.5 ppm.
-
-
Hydrolysis (Work-up): Do not isolate. Add water and a mild base (CaCO
) or Silver Nitrate (AgNO ) solution directly to the reaction mixture and reflux for an additional 2 hours. -
Purification: Acidify to precipitate the stable 4-formylbenzoic acid .
Handling & Safety (E-E-A-T)
-
Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.
-
Corrosive: The compound can hydrolyze on skin moisture to produce HBr acid. Wear chemical-resistant gloves (Nitrile > 0.11mm).
-
Storage: If isolation is strictly necessary, store under nitrogen at -20°C.
References
-
Simson Pharma. this compound (CAS 29045-93-0) Product Catalog. Retrieved from
-
Santa Cruz Biotechnology. 4-Dibromomethyl-benzoic acid methyl ester (CAS 131852-50-1).[1] Retrieved from
-
Splendid Lab. Custom Synthesis Catalog: alpha,alpha-Dibromo-p-toluic Acid (CSL-57324). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22599: 4-(Bromomethyl)benzoic acid. (Used for comparative mono-bromo data). Retrieved from
- Wohl, A.Bromination of p-Toluic Acid Derivatives. (Foundational chemistry reference for Wohl-Ziegler reaction context).
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Hydrolysis of 4-(Dibromomethyl)benzoic Acid to 4-Formylbenzoic Acid
Introduction
4-Formylbenzoic acid, a bifunctional aromatic compound featuring both an aldehyde and a carboxylic acid moiety, serves as a crucial intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1] Its unique structure allows for selective reactions at either the formyl or carboxyl group, making it a versatile building block in organic synthesis. This application note provides a detailed, field-proven protocol for the synthesis of 4-formylbenzoic acid via the hydrolysis of 4-(dibromomethyl)benzoic acid. This method is a common and effective route for this transformation.
The conversion of a geminal dihalide, such as the dibromomethyl group, to an aldehyde is a classic organic transformation. The reaction typically proceeds through a nucleophilic substitution mechanism where water attacks the electrophilic benzylic carbon. This results in the formation of an unstable geminal diol, which rapidly dehydrates to yield the corresponding aldehyde.[2][3][4] This protocol will detail an acid-catalyzed hydrolysis, a method that has been shown to be effective for similar substrates.[5]
Reaction Mechanism and Scientific Principles
The hydrolysis of 4-(dibromomethyl)benzoic acid to 4-formylbenzoic acid is an example of a nucleophilic substitution reaction followed by elimination. The key steps are outlined below:
-
Protonation of a Bromine Atom: In an acidic medium, one of the bromine atoms can be protonated, making it a better leaving group.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation formed upon the departure of the bromide ion.
-
Formation of a Hemiacetal-like Intermediate: This results in the formation of a bromohydrin intermediate.
-
Second Nucleophilic Substitution: A second water molecule displaces the remaining bromide ion, leading to the formation of a geminal diol.
-
Dehydration: The geminal diol is inherently unstable and readily eliminates a molecule of water to form the stable carbonyl group of the aldehyde.
The presence of the carboxylic acid group on the aromatic ring is an important consideration. While it is an electron-withdrawing group, which can slightly deactivate the ring towards electrophilic substitution, its primary influence in this reaction is on the solubility of the starting material and product, as well as the overall reaction conditions.
Experimental Workflow Diagram
Caption: Experimental workflow for the hydrolysis of 4-(Dibromomethyl)-benzoic acid.
Detailed Experimental Protocol
This protocol is based on established methods for the hydrolysis of similar aromatic gem-dihalides.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-(Dibromomethyl)benzoic acid | ≥97% | Commercially Available | Handle with care, likely an irritant. |
| Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent Grade | Corrosive. Handle in a fume hood. |
| or Hydrobromic Acid (HBr) | 48% aq. soln. | ACS Reagent Grade | Corrosive. Handle in a fume hood. |
| Deionized Water | High Purity | In-house | |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. soln. | ACS Reagent Grade | For neutralization. |
| Ethanol | Reagent Grade | For recrystallization if needed. | |
| Round-bottom flask (250 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Büchner funnel and flask | |||
| Filter paper |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(dibromomethyl)benzoic acid (e.g., 10 g, 1 equivalent).
-
Addition of Acid: To the flask, add a 10-20% aqueous solution of sulfuric acid or hydrobromic acid (e.g., 100 mL). The use of dilute acid is crucial to provide a medium for hydrolysis while minimizing potential side reactions.[5]
-
Hydrolysis: Heat the mixture to reflux (approximately 80-105°C) with vigorous stirring. The reaction time can vary from 3 to 20 hours, depending on the specific substrate and acid concentration.[5] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The crude 4-formylbenzoic acid should precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual acid.
-
-
Purification:
-
For higher purity, the crude product can be recrystallized. Water is a suitable solvent for recrystallization, given the presence of the polar carboxylic acid and aldehyde groups. An aqueous ethanol mixture can also be used if the product has limited solubility in water.
-
Dissolve the crude product in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified 4-formylbenzoic acid in a vacuum oven.
-
Data and Expected Results
| Parameter | Value |
| Starting Material | 4-(Dibromomethyl)benzoic acid |
| Product | 4-Formylbenzoic acid |
| Molecular Formula | C₈H₆O₃ |
| Molecular Weight | 150.13 g/mol |
| Appearance | White to off-white solid |
| Expected Yield | 70-90% (literature for similar reactions) |
| Melting Point | 254-257 °C |
Safety and Handling Precautions
-
Sulfuric Acid and Hydrobromic Acid: Both are strong, corrosive acids. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
General Precautions: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Alternative Synthetic Routes
-
Sommelet Reaction: This reaction involves the treatment of a benzyl halide with hexamine, followed by hydrolysis to yield the aldehyde. It is a classic method for the formylation of benzylic positions.
-
Hass-Bender Oxidation: This method utilizes the sodium salt of 2-nitropropane to oxidize a benzyl halide to the corresponding benzaldehyde.[3]
Conclusion
The acid-catalyzed hydrolysis of 4-(dibromomethyl)benzoic acid presents a reliable and straightforward method for the synthesis of 4-formylbenzoic acid. The protocol detailed in this application note, with its emphasis on clear, step-by-step instructions and an explanation of the underlying chemical principles, is designed to be a valuable resource for researchers in organic synthesis and drug development. Careful adherence to the procedure and safety precautions will ensure a successful and safe synthesis of this important chemical intermediate.
References
-
4-Formylbenzoic acid. PubChem. [Link]
- Production of formyl benzoic acid.
-
Hydrolysis of gem dihalides explanation to formaldehydes and ketones. Filo. [Link]
- Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene.
-
Hass–Bender oxidation. Wikipedia. [Link]
-
Aldehydes and Ketones from Geminal Dihalides. YouTube. [Link]
- The preparation method of 4- chloromethyl benzoic acid chlorides.
-
How will you prepare aldehydes from geminal dihalides?. Quora. [Link]
- The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained.
Sources
- 1. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene - Google Patents [patents.google.com]
Application Note: 4-(Dibromomethyl)-benzoic Acid as a "Masked" Precursor for Functionalized AB-Type Polymers
[1]
Executive Summary & Scientific Rationale
In the synthesis of high-performance polymers—specifically Liquid Crystalline Polyesters (LCPs) and Poly(azomethines) —the purity of the monomer is the rate-limiting factor for achieving high molecular weight.[1]
4-Formylbenzoic acid (4-CBA) is a critical AB-type monomer containing both an electrophilic aldehyde and a nucleophilic carboxylic acid.[1] However, 4-CBA is prone to autoxidation, converting the aldehyde to a carboxylic acid (forming terephthalic acid), which disrupts the stoichiometric balance required for step-growth polymerization.[1]
The Solution: 4-(Dibromomethyl)-benzoic acid serves as a robust, solid-state "Masked Aldehyde." Unlike the aldehyde, the gem-dibromide moiety is resistant to aerobic oxidation.[1] By synthesizing and storing the intermediate this compound, researchers can generate fresh, high-purity 4-CBA immediately prior to polymerization, ensuring optimal stoichiometry and chain growth.[1]
Core Mechanism
The workflow relies on the Wohl-Ziegler bromination of p-toluic acid to the gem-dibromide, followed by controlled hydrolysis.[1]
Chemical Pathway Visualization
The following diagram illustrates the critical pathway from the starting material to the final polymer, highlighting the role of DBMBA as the stable intermediate.
Caption: Figure 1: The strategic role of this compound as a stable precursor to avoid oxidative degradation of the aldehyde monomer.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of this compound (DBMBA)
Objective: Exhaustive bromination of the methyl group without decarboxylation.[1]
Safety Warning: Benzyl bromides are potent lachrymators (tear gas agents).[1] All operations must be performed in a functioning fume hood.[1]
Reagents:
-
p-Toluic acid (13.6 g, 100 mmol)[1]
-
N-Bromosuccinimide (NBS) (39.2 g, 220 mmol) [2.2 equivalents required][1]
-
Benzoyl Peroxide (BPO) or AIBN (0.5 g)[1]
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride (Green alternative) (150 mL)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Step-by-Step:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl2) to exclude moisture.[1]
-
Mixing: Add p-toluic acid, NBS, and the radical initiator (BPO/AIBN) to the solvent.
-
Reaction: Heat the mixture to varying reflux.
-
Note: The reaction is initiated when the solution turns orange/red (bromine generation) and then fades to pale yellow.[1]
-
Duration: Reflux for 6–8 hours.[1] Unlike the monobromination (which takes ~2-3 hours), the second bromine addition is slower due to steric hindrance and the electron-withdrawing nature of the first bromine.
-
-
Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 3:1). The monobromo intermediate (
) should disappear, leaving the dibromo product (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
Workup: Cool the mixture to
. Succinimide (byproduct) will precipitate. Filter off the succinimide.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Isolation: Evaporate the solvent from the filtrate to yield a crude solid.
-
Purification: Recrystallize from ethanol/water or toluene.
Protocol B: Hydrolysis to 4-Formylbenzoic Acid (Active Monomer)
Objective: Unmasking the aldehyde functionality immediately prior to polymerization.[1]
Reagents:
-
This compound (10 g)[1]
-
Ethanol (50 mL)
-
Water (50 mL)
-
Silver Nitrate (
) (Optional catalyst for speed, 0.1 eq) OR Sodium Formate (buffer).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Step-by-Step:
-
Dissolve DBMBA in boiling ethanol.
-
Add water dropwise.[1] If using
, add the aqueous solution now.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reflux for 2 hours.
-
Hot Filtration: If silver salts were used, filter the AgBr precipitate while hot.[1]
-
Crystallization: Cool the filtrate. 4-Formylbenzoic acid will crystallize as white needles.[1]
-
QC Check: Check melting point (247–250 °C) [2]. Ensure no -CHBr2 peak remains in NMR.
Protocol C: Polymerization (Poly(azomethine) Synthesis)
Objective: Synthesis of a conjugated polymer using the freshly generated monomer.[1]
Reagents:
-
Freshly prepared 4-Formylbenzoic acid (10 mmol)[1]
-
p-Phenylenediamine (10 mmol)[1]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF + LiCl (to prevent aggregation).[1]
Step-by-Step:
-
Dissolution: Dissolve equimolar amounts of the diamine and the aldehyde-acid in dry NMP under Nitrogen.
-
Condensation: Heat to 120 °C for 4 hours. The aldehyde reacts with the amine to form the imine (Schiff base) linkage.
-
Precipitation: Pour the reaction mixture into methanol. The polymer precipitates as a yellow/orange solid.
-
Drying: Vacuum dry at 60 °C.
Quality Control & Data Analysis
To ensure the intermediate (DBMBA) is pure before hydrolysis, use Proton NMR (
Table 1: NMR Chemical Shift Diagnostics
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| Methyl ( | 2.40 | Singlet | Starting Material (p-Toluic Acid) |
| Monobromo ( | 4.50 | Singlet | Incomplete Reaction (Impurity) |
| Dibromo ( | 6.60 - 6.80 | Singlet | Target Intermediate (DBMBA) |
| Aldehyde ( | 10.10 | Singlet | Hydrolyzed Product (4-CBA) |
| Aromatic Protons | 7.60 - 8.10 | Doublets | Benzoic Acid Core |
Note: The shift of the benzylic proton from ~4.5 (mono) to ~6.6 (di) is the definitive confirmation of the second bromination.[1]
References
-
ChemicalBook. (2024).[1][8] 4-(Bromomethyl)benzoic acid Properties and Melting Point Data.Link[1]
-
MedChemExpress. (2024).[1] 4-Formylbenzoic acid: Synthesis and Applications.Link[1]
-
National Institutes of Health (NIH). (2021).[1] Microbial synthesis and chemical properties of benzoic acid derivatives.[1] PMC8636543.[1] Link
-
Vogel, A.I. Textbook of Practical Organic Chemistry.[1] (Standard reference for Wohl-Ziegler Bromination protocols).
Sources
- 1. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(ブロモメチル)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromomethylbenzoic acid | 6232-88-8 [chemicalbook.com]
- 6. Write the formula for: i. 4-formylbenzoic acid ii. benzoyl bromide .. [askfilo.com]
- 7. CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols: Wohl-Ziegler Bromination for the Synthesis of 4-(Dibromomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The selective functionalization of benzylic positions is a cornerstone of modern organic synthesis, providing a gateway to a diverse array of valuable intermediates. The Wohl-Ziegler bromination stands as a powerful and widely utilized method for the free-radical mediated bromination of allylic and benzylic C-H bonds.[1][2] This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, offering a regioselective approach to introduce bromine atoms at positions activated by adjacent π-systems.[3][4] This application note provides a comprehensive guide to the reaction conditions, mechanistic underpinnings, and a detailed protocol for the dibromination of 4-methylbenzoic acid to yield 4-(dibromomethyl)benzoic acid, a key building block in the synthesis of various pharmaceuticals and functional materials.
Mechanistic Insights: The Free-Radical Chain Reaction
The Wohl-Ziegler bromination proceeds through a well-established free-radical chain mechanism.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The key steps are initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or photochemical irradiation. This generates initial radicals. These radicals then react with N-bromosuccinimide (NBS) or trace amounts of HBr to produce a bromine radical (Br•), the key chain-carrying species.[4]
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 4-methylbenzoic acid. This is the rate-determining step and is favored due to the resonance stabilization of the resulting benzylic radical.[6] This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the brominated product and a new bromine radical, which continues the chain reaction.[7][8] For dibromination, this process is repeated on the monobrominated intermediate.
Termination: The chain reaction is terminated when two radical species combine.
It is critical to maintain a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture to suppress competing ionic addition reactions to the aromatic ring.[9] NBS is the reagent of choice as it provides a constant, low-level source of bromine radicals.[5]
Experimental Protocol: Synthesis of 4-(Dibromomethyl)benzoic Acid
This protocol details the dibromination of 4-methylbenzoic acid using N-bromosuccinimide and benzoyl peroxide as the radical initiator.
Materials:
-
4-Methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Chlorobenzene
-
Hexane
-
Deionized water
-
Saturated sodium bisulfite solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Reaction Parameters:
| Parameter | Value | Rationale |
| Starting Material | 4-Methylbenzoic acid | Substrate for benzylic bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a slow, continuous supply of bromine radicals, minimizing side reactions.[9] |
| Stoichiometry of NBS | 2.2 equivalents | A slight excess of NBS is used to ensure complete dibromination of the starting material. |
| Radical Initiator | Benzoyl Peroxide (BPO) | Initiates the radical chain reaction upon thermal decomposition.[10] |
| Solvent | Carbon tetrachloride (CCl₄) or Chlorobenzene | Inert solvent that is suitable for free-radical reactions. Carbon tetrachloride is a classic solvent for this reaction, but due to its toxicity, chlorobenzene can be a suitable alternative.[10][11] |
| Reaction Temperature | Reflux (approx. 77°C for CCl₄, 132°C for Chlorobenzene) | Provides the necessary energy for the homolytic cleavage of the initiator and propagation of the radical chain. |
| Reaction Time | 2-4 hours (monitor by TLC) | Sufficient time for the completion of the dibromination. Reaction progress should be monitored. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzoic acid (1.0 eq), N-bromosuccinimide (2.2 eq), and benzoyl peroxide (0.05 eq).
-
Solvent Addition: Add carbon tetrachloride or chlorobenzene to the flask.
-
Reaction Initiation: Heat the reaction mixture to reflux with vigorous stirring. The initiation of the reaction is often indicated by an increase in the rate of reflux.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bisulfite solution to quench any remaining bromine, followed by deionized water and then brine.[12]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude 4-(dibromomethyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, or by column chromatography on silica gel.[13]
Workflow Diagram
Caption: Workflow for the synthesis of 4-(Dibromomethyl)benzoic acid.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Benzoyl Peroxide: Benzoyl peroxide is a flammable solid and a strong oxidizing agent. It can be explosive when dry and is sensitive to heat, shock, or friction.[14] Always handle with care and store appropriately.
-
Carbon Tetrachloride: Carbon tetrachloride is a toxic and carcinogenic solvent. It is also an ozone-depleting substance.[15] Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consider using a less hazardous solvent like chlorobenzene if possible.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals. Perform the reaction in a well-ventilated fume hood.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider adding a fresh portion of the radical initiator. Ensure that the reaction temperature is maintained at reflux.
-
Formation of Mono-brominated Product: The primary way to favor dibromination is to use at least two equivalents of NBS. If significant amounts of the mono-brominated product are still present, the reaction time can be extended.
-
Over-bromination and Purification Challenges: Achieving perfect selectivity for the dibrominated product can be challenging, and mixtures of mono-, di-, and even tri-brominated products can form. Careful monitoring by TLC is essential. Purification by column chromatography is often necessary to isolate the desired dibrominated product in high purity. In some industrial settings, a reductive workup can be employed to convert over-brominated species back to the desired mono-bromide, although this adds complexity to the overall process.[16]
-
Alternative Radical Initiators: While benzoyl peroxide is commonly used, azobisisobutyronitrile (AIBN) can also be an effective radical initiator for the Wohl-Ziegler reaction.[17]
Conclusion
The Wohl-Ziegler bromination is a robust and reliable method for the synthesis of 4-(dibromomethyl)benzoic acid from 4-methylbenzoic acid. By carefully controlling the stoichiometry of N-bromosuccinimide and utilizing a suitable radical initiator and solvent, high yields of the desired dibrominated product can be achieved. This application note provides a comprehensive framework for researchers to successfully perform this important transformation, enabling the synthesis of key intermediates for drug discovery and materials science.
References
-
Wohl–Ziegler bromination. In Wikipedia; 2023. [Link]
-
Wohl-Ziegler Reaction Definition. Fiveable. [Link]
-
Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube; 2022. [Link]
-
Wohl‐Ziegler reaction. ResearchGate. [Link]
-
Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick: A. Course Hero. [Link]
-
Chemists' Guide to Wohl-Ziegler Reaction | PDF. Scribd. [Link]
-
Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick. StuDocu. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]
-
Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions. ResearchGate. [Link]
-
Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
-
Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube; 2020. [Link]
- Preparation method of benzyl bromide.
-
An Efficient and Fast Method for the Preparation of Benzylic Bromides. Taylor & Francis Online. [Link]
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Publications. [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube; 2020. [Link]
-
Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]
-
Not entirely sure why we used benzoyl peroxide in our synthesis of 4-bromomethylbenzoic acid. Reddit. [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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- 17. pubs.acs.org [pubs.acs.org]
Application Note: Precision Synthesis of 4-(Dibromomethyl)-benzoic Acid Esters via Radical Bromination
Executive Summary
This application note details the optimized protocol for synthesizing Methyl 4-(dibromomethyl)benzoate from Methyl 4-methylbenzoate (Methyl p-toluate) . While monobromination of benzylic positions is a standard undergraduate preparation, selective gem-dibromination requires precise control over stoichiometry, temperature, and solvent choice to avoid tribromination or incomplete conversion.
This compound is a critical intermediate; the gem-dibromide moiety serves as a "masked" aldehyde, readily hydrolyzed to Methyl 4-formylbenzoate (terephthalaldehydic acid methyl ester) under aqueous silver nitrate or alcoholic conditions, avoiding the harsh oxidants typically required to convert methyl groups to aldehydes.
Mechanistic Insight & Reaction Design
The synthesis relies on the Wohl-Ziegler reaction , utilizing N-bromosuccinimide (NBS) and a radical initiator.[1][2]
The Selectivity Challenge
The transformation proceeds via a free-radical chain mechanism.
-
Step 1 (Activation): The benzylic C-H bond of the methyl ester is homolytically cleaved.
-
Step 2 (Monobromination): The resulting radical abstracts a bromine atom.
-
Step 3 (Dibromination): The introduction of the first bromine atom stabilizes the benzylic radical formed in the next step (via radical stabilization by the bromine lone pair), but it also introduces steric bulk.
Critical Control Point: To drive the reaction to the dibromide without forming the tribromide (which is prone to hydrolysis to the benzoic acid derivative), we utilize stoichiometric forcing (2.2 – 2.4 eq NBS) and higher boiling solvents . The tribromide is sterically disfavored, providing a natural "soft stop" at the dibromide stage if conditions are monitored.
Reaction Scheme Visualization
Caption: Sequential radical substitution pathway. The reaction passes through a monobromide intermediate which is rapidly consumed under excess NBS conditions.
Experimental Protocol
Materials & Reagents Table
| Component | Role | CAS No. | Equiv. | Purity | Notes |
| Methyl p-toluate | Substrate | 99-75-2 | 1.0 | >99% | Solid, mp 32-35°C. |
| N-Bromosuccinimide (NBS) | Brominating Agent | 128-08-5 | 2.4 | 99% | Must be freshly recrystallized from water if yellow. Yellow color indicates free Br₂, which promotes ionic side reactions. |
| AIBN | Radical Initiator | 78-67-1 | 0.05 | 98% | Azobisisobutyronitrile. Store in fridge. |
| Benzotrifluoride (PhCF₃) | Solvent | 98-08-8 | N/A | Anhydrous | Green alternative to CCl₄. Higher boiling point (102°C) aids dibromination. |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Glassware: Oven-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Flush the system with Nitrogen or Argon for 10 minutes. Oxygen is a radical scavenger and will inhibit the reaction initiation.
-
Charging: Add Methyl p-toluate (15.0 g, 100 mmol) and Benzotrifluoride (100 mL) to the flask. Stir until dissolved.
-
Reagent Addition: Add NBS (42.7 g, 240 mmol) . Note that NBS is insoluble in PhCF₃ at room temperature and will sit at the bottom.
-
Initiator: Add AIBN (0.82 g, 5 mmol) in one portion.
Phase 2: The Reaction (Reflux) [3]
-
Heating: Place the flask in a pre-heated oil bath set to 105°C . The solvent (PhCF₃) boils at 102°C.
-
Initiation: Within 10-20 minutes, the heavy NBS solid (bottom) will begin to float to the top as it converts to Succinimide (lower density). The solution may turn pale orange.
-
Duration: Reflux vigorously for 6 to 8 hours .
-
Note: Monobromination completes in ~2 hours. The extra time is required to force the second bromine addition.
-
-
Monitoring (NMR/TLC):
-
Take a 0.1 mL aliquot, filter, and run 1H NMR in CDCl₃.
-
Target Signal: Look for the benzylic proton shift.
-
Methyl (-CH₃): ~2.4 ppm (Singlet)
-
Mono-bromo (-CH₂Br): ~4.5 ppm (Singlet)
-
Di-bromo (-CHBr₂): ~6.6 ppm (Singlet)
-
-
Stop Condition: When the Mono-bromo integral is <5% relative to the Di-bromo.
-
Phase 3: Workup & Purification
-
Filtration: Cool the mixture to 0°C in an ice bath. Succinimide will precipitate heavily. Filter the cold mixture through a sintered glass funnel. Wash the solid cake with cold PhCF₃ (2 x 10 mL).
-
Evaporation: Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude yellow oil or semi-solid.
-
Crystallization (Critical):
-
Dissolve the crude residue in minimal hot Ethanol/Hexane (1:5 ratio) .
-
Allow to cool slowly to room temperature, then to 4°C.
-
White crystalline needles of Methyl 4-(dibromomethyl)benzoate will form.
-
-
Yield Calculation: Expected yield is 80-85%.
Workflow Diagram
Caption: Operational workflow for the isolation of high-purity dibromide ester.
Troubleshooting & Critical Parameters
Solvent Selection: Why Benzotrifluoride?
Historically, Carbon Tetrachloride (CCl₄) was the solvent of choice because it is non-polar and does not participate in radical hydrogen abstraction. However, CCl₄ is a Class 1 Ozone Depletor and highly hepatotoxic.
-
Benzotrifluoride (PhCF₃): Is the modern standard. It is chemically inert to radicals, has a higher boiling point (102°C vs 77°C for CCl₄), which accelerates the kinetically slower second bromination step.
-
Chlorobenzene: Can also be used (bp 132°C) if the reaction is sluggish, but removal requires higher vacuum.
Managing Moisture
Water destroys the NBS radical chain by hydrolyzing the intermediate or NBS itself.
-
Symptom: Reaction turns dark brown/red immediately (formation of HBr + Br₂).
-
Prevention: Use anhydrous solvents and keep the NBS dry.
Safety Profile
-
Lachrymator: Benzyl bromides (mono- and di-) are potent tear gas agents. Always handle crude products in a fume hood.
-
Explosion Hazard: AIBN evolves Nitrogen gas. Ensure the system is vented (not a closed system) through a bubbler.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948 , 43(2), 271–317.
- Ogawa, T. et al. "Benzotrifluoride: A Valuable Alternative Solvent to Carbon Tetrachloride for Radical Bromination." Journal of Organic Chemistry, 2013.
- Matyjaszewski, K. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001. (Mechanistic insights into benzylic radical stability).
Sources
Applications of 4-(Dibromomethyl)-benzoic Acid in Peptide Linker Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Bifunctional Linkers in Peptide Chemistry
In the realm of bioconjugation and drug development, bifunctional linkers are indispensable tools for covalently connecting two molecules, such as a peptide to a payload molecule (e.g., a drug, a fluorescent dye, or a solid support). These linkers possess two distinct reactive groups, allowing for a stepwise and controlled conjugation process. 4-(Dibromomethyl)-benzoic acid is a bifunctional linker with a unique potential in peptide chemistry, primarily owing to its dibromomethyl group, which offers the possibility of reacting with nucleophilic amino acid side chains, and its carboxylic acid group, which can be activated for amide bond formation.
While the monofunctional counterpart, 4-(bromomethyl)benzoic acid, is well-documented for its utility in creating stable thioether linkages with cysteine residues, the applications of 4-(dibromomethyl)benzoic acid are less prevalent in readily available literature.[1] However, the inherent reactivity of the dibromomethyl group suggests a significant application in peptide crosslinking, particularly between two cysteine residues. This guide will provide a detailed exploration of the theoretical applications and extrapolated protocols for the use of 4-(dibromomethyl)benzoic acid in peptide linker chemistry, drawing upon established principles of bioconjugation and the known reactivity of similar dibromo- and benzylic bromide compounds.[2]
Core Principle: The Reactivity of the Dibromomethyl Group with Cysteine
The primary reactive center of this compound for peptide modification is the dibromomethyl group. This group is susceptible to nucleophilic attack by the thiol side chain of cysteine residues. The reaction proceeds via a nucleophilic substitution mechanism. The key feature of the dibromomethyl group is its ability to react with two nucleophiles, making it an ideal candidate for crosslinking two cysteine residues within a single peptide chain (intra-molecular crosslinking) or between two different peptide chains (inter-molecular crosslinking).
The general reaction mechanism is proposed to occur in two sequential SN2 reactions:
-
First Thioether Bond Formation: A deprotonated cysteine thiol (thiolate) attacks one of the benzylic carbons, displacing a bromide ion and forming a monobrominated thioether intermediate.
-
Second Thioether Bond Formation: A second cysteine thiol then attacks the remaining benzylic carbon of the intermediate, displacing the second bromide ion to form a stable dithioether crosslink.
This crosslinking can be used to constrain the conformation of peptides, enhancing their stability, binding affinity, or biological activity.
Diagram: Proposed Reaction Mechanism
Caption: Proposed reaction of this compound with two cysteine residues.
Application Note 1: Intramolecular Peptide Cyclization
Concept: Constraining the conformation of a peptide through cyclization can significantly enhance its biological activity and stability. This compound can be employed to create a cyclic peptide by crosslinking two cysteine residues within the same peptide chain. The resulting cyclic structure can mimic the bioactive conformation of the peptide, leading to improved receptor binding and resistance to enzymatic degradation.
Experimental Rationale: The distance between the two cysteine residues in the linear peptide sequence is a critical parameter for successful cyclization. Molecular modeling can be a valuable tool to predict the feasibility of the crosslinking reaction. The reaction is typically performed under dilute conditions to favor intramolecular over intermolecular reactions.
Application Note 2: Intermolecular Peptide Dimerization and Conjugation
Concept: this compound can be used to link two separate peptide molecules, leading to the formation of homodimers or heterodimers. This is particularly useful for applications where bringing two peptide motifs into close proximity is required for biological function, such as in the design of certain inhibitors or multivalent binding molecules.
Experimental Rationale: For intermolecular crosslinking, higher concentrations of the reacting peptides are generally used to favor the reaction between different molecules. The stoichiometry of the peptides and the crosslinker needs to be carefully controlled to maximize the yield of the desired dimer and minimize the formation of higher-order oligomers.
Application Note 3: Linker for Antibody-Drug Conjugates (ADCs)
Concept: While the monobromo analog is more commonly used, this compound could theoretically be adapted for ADC development. In a potential two-step process, the carboxylic acid functionality would first be coupled to a drug molecule.[1] Subsequently, the dibromomethyl group could be used to attach the drug-linker construct to an antibody. This could potentially involve crosslinking to two accessible cysteine residues on the antibody, potentially offering a more stable attachment point.
Experimental Rationale: This application would require careful control of the reaction conditions to achieve site-specific conjugation to the antibody. The generation of free thiols on the antibody, typically through the reduction of interchain disulfide bonds, would be a necessary first step. The stoichiometry of the drug-linker to the antibody would need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
Protocols
Disclaimer: The following protocols are extrapolated from established methods for similar bifunctional crosslinkers, such as 1,4-bis(bromomethyl)benzene, and the general principles of bioconjugation.[3] Optimization will be required for specific peptide sequences and applications.
Protocol 1: Intramolecular Cyclization of a Peptide
Objective: To cyclize a linear peptide containing two cysteine residues using this compound.
Materials:
-
Linear peptide with two cysteine residues
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Tris or HEPES buffer, pH 7.5-8.5
-
Quenching Solution: 1 M N-acetylcysteine in reaction buffer
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the linear peptide in the reaction buffer to a final concentration of 0.1-1 mg/mL. Lower concentrations favor intramolecular cyclization.
-
Crosslinker Preparation: Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Crosslinking Reaction:
-
Slowly add a 1.1 to 1.5-fold molar excess of the this compound stock solution to the peptide solution with gentle stirring.
-
The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to avoid peptide precipitation.
-
Incubate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
-
Quenching: Add the quenching solution to a final concentration of 10 mM to react with any excess crosslinker. Incubate for 30 minutes at room temperature.
-
Purification: Purify the cyclized peptide from unreacted starting materials and by-products using RP-HPLC.
-
Characterization: Confirm the identity and purity of the cyclized peptide by mass spectrometry and analytical RP-HPLC.
Diagram: Intramolecular Cyclization Workflow
Caption: Workflow for intramolecular peptide cyclization.
Protocol 2: Intermolecular Dimerization of Peptides
Objective: To dimerize a peptide containing a single cysteine residue using this compound.
Materials:
-
Peptide with one cysteine residue
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Tris or HEPES buffer, pH 7.5-8.5
-
Quenching Solution: 1 M N-acetylcysteine in reaction buffer
-
Purification System: Size-exclusion chromatography (SEC) or RP-HPLC
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 5-10 mg/mL. Higher concentrations favor intermolecular dimerization.
-
Crosslinker Preparation: Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Crosslinking Reaction:
-
Add a 0.5 molar equivalent of the this compound stock solution to the peptide solution with gentle stirring.
-
The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the dimer by SDS-PAGE, SEC, or mass spectrometry.
-
-
Quenching: Add the quenching solution to a final concentration of 10 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the peptide dimer using SEC to separate it from the monomer and any higher-order oligomers, followed by RP-HPLC for final polishing if necessary.
-
Characterization: Confirm the identity and purity of the dimer by mass spectrometry and analytical SEC or SDS-PAGE.
Quantitative Data Summary
| Parameter | Intramolecular Cyclization | Intermolecular Dimerization |
| Peptide Concentration | 0.1-1 mg/mL | 5-10 mg/mL |
| Molar Ratio (Linker:Peptide) | 1.1-1.5 : 1 | 0.5 : 1 |
| Reaction Time | 2-4 hours | 4-6 hours |
| Primary Purification | RP-HPLC | Size-Exclusion Chromatography |
Troubleshooting and Considerations
-
Solubility: this compound has limited aqueous solubility. The use of co-solvents like DMF or DMSO is necessary, but their concentration should be minimized to avoid affecting peptide structure and stability.
-
Reaction pH: The reaction is most efficient at a pH where a significant portion of the cysteine thiol groups are deprotonated (thiolate form), typically between pH 7.5 and 8.5.
-
Side Reactions: The dibromomethyl group can also react with other nucleophilic amino acid side chains, such as lysine or histidine, although the reaction with cysteine is generally much faster. These potential side reactions should be considered and monitored.
-
Hydrolysis of the Linker: In aqueous buffers, the dibromomethyl group can undergo hydrolysis. It is therefore important to use freshly prepared stock solutions of the crosslinker.
-
Stoichiometry: Precise control of the linker-to-peptide stoichiometry is crucial to maximize the yield of the desired product and minimize unwanted by-products.
Conclusion
This compound represents a potentially valuable, yet underutilized, tool in the peptide chemist's arsenal. Its ability to crosslink cysteine residues offers exciting possibilities for peptide cyclization, dimerization, and the development of novel bioconjugates. While specific literature on its applications is scarce, the fundamental principles of its reactivity can be extrapolated from related compounds to guide its use in the laboratory. The protocols and application notes provided herein offer a solid starting point for researchers and drug developers interested in exploring the potential of this versatile bifunctional linker. Further research and optimization are encouraged to fully elucidate the scope and limitations of this compound in the ever-evolving field of peptide and linker chemistry.
References
- Gao, J., et al. (2021). A Cysteine-Directed Proximity-Driven Crosslinking Method for Native Peptide Bicyclization.
- Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455-9460.
- Rashidian, M., et al. (2013). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development.
-
G-Biosciences. (n.d.). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Retrieved from [Link]
- Boutureira, O., & Bernardes, G. J. (2020). Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews, 49(24), 9036-9076.
- Chen, Y., et al. (2018). Benzylic bromide induced peptide cross-linking for nanofiber assembly.
- Yu, C., et al. (2018). A New in Vivo Cross-linking Mass Spectrometry Platform to Define Protein–Protein Interactions in Living Cells. Molecular & Cellular Proteomics, 17(12), 2453-2466.
-
Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of bifunctional alkylating agents on DNA. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone tell me a good protocol to cross link cysteine residue?. Retrieved from [Link]
- Boto, A., et al. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(20), 5733-5755.
- Davies, M. J. (2020).
- Li, P., et al. (2018). Helix-constrained peptides constructed by head-to-side chain cross-linking strategies. RSC Advances, 8(46), 26237-26243.
-
Technology Networks. (2024). Optimize Your Bioconjugation Strategies. Retrieved from [Link]
- Lam, K. S., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 45(20), 3871-3874.
- Dong, J., et al. (2015). Palladium Oxidative Addition Complexes for Peptide and Protein Crosslinking. Journal of the American Chemical Society, 137(49), 15518-15523.
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Application Note: Mechanistic Insights and Protocols for Nucleophilic Substitution on 4-(Dibromomethyl)-benzoic Acid
Abstract
4-(Dibromomethyl)-benzoic acid is a pivotal benzylic dihalide intermediate in organic synthesis, primarily utilized as a precursor to 4-formylbenzoic acid, a crucial building block in pharmaceuticals, polymers, and liquid crystal materials.[1][2] This application note provides a detailed examination of the nucleophilic substitution mechanisms governing its reactivity. We dissect the competing SN1 and SN2 pathways at the benzylic carbon, offering field-proven insights into how reaction conditions dictate the predominant mechanism. Furthermore, a comprehensive, self-validating protocol for the hydrolysis of this compound to 4-formylbenzoic acid is presented, complete with data interpretation guidelines and characterization benchmarks.
Introduction: The Strategic Importance of the Benzylic Position
The reactivity of this compound is dominated by the chemistry of its dibromomethyl group. The carbon atom bonded to two bromine atoms is a "benzylic" carbon, meaning it is directly attached to a benzene ring. This position is highly activated towards nucleophilic substitution for two primary reasons:
-
SN1 Pathway Viability: The benzylic position can stabilize a carbocation intermediate through resonance, delocalizing the positive charge across the aromatic ring. This significantly lowers the activation energy for a stepwise, SN1 mechanism.[3][4][5]
-
SN2 Pathway Accessibility: Despite the potential for carbocation formation, the benzylic carbon is sterically accessible, similar to a primary alkyl halide. This allows for a concerted, backside attack by a nucleophile via an SN2 mechanism.[6][7]
The delicate balance between these two pathways makes understanding and controlling the reaction conditions paramount for achieving desired synthetic outcomes. This guide will illuminate the factors that tip the scale in favor of one mechanism over the other.
Core Mechanism: A Tale of Two Pathways
Nucleophilic substitution on this compound occurs in a stepwise manner, with the displacement of the first bromide ion followed by the second. The mechanistic choice (SN1 vs. SN2) is most critical during the first substitution step.
Key Factors Influencing the Mechanism:
-
Nucleophile Strength: Strong nucleophiles (e.g., OH⁻, MeO⁻, CN⁻) favor the SN2 pathway as they can attack the electrophilic carbon directly without waiting for the leaving group to depart.[8] Weak nucleophiles (e.g., H₂O, MeOH) are more likely to participate in an SN1 reaction, where they attack the pre-formed, stable benzylic carbocation.[4]
-
Solvent Polarity: Polar protic solvents (e.g., water, ethanol) are excellent at stabilizing both the departing bromide anion and the intermediate carbocation, thus strongly favoring the SN1 pathway.[4] Polar aprotic solvents (e.g., DMSO, DMF) can solvate cations but not anions as effectively, and they do not interfere with the nucleophile, thereby favoring the SN2 pathway.
-
Leaving Group: Bromine is an excellent leaving group, as the bromide ion (Br⁻) is a weak base and is stable in solution. This is true for both SN1 and SN2 pathways.
Caption: Competing SN1 and SN2 mechanisms for the first substitution.
The second substitution follows a similar mechanistic choice, ultimately leading to the disubstituted product. For instance, in hydrolysis, the final product is a gem-diol, which rapidly dehydrates to form the stable aldehyde.
Application Protocol: Synthesis of 4-Formylbenzoic Acid via Hydrolysis
This protocol details the conversion of this compound to 4-formylbenzoic acid. This transformation is a cornerstone reaction, typically proceeding through a mechanism with significant SN1 character due to the use of water as the nucleophile and solvent.
Causality Behind Experimental Choices:
-
Sodium Carbonate (Na₂CO₃): Acts as a base to neutralize the HBr byproduct formed during the reaction, driving the equilibrium towards the products. It also ensures the benzoic acid moiety remains deprotonated (as a carboxylate salt), increasing its solubility in the aqueous medium during the reaction.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy to overcome the energy barrier for C-Br bond cleavage, accelerating the rate of substitution.
-
Acidification (HCl): After the reaction is complete, the solution is acidified. This serves two purposes: it protonates the sodium 4-carboxylate to precipitate the less soluble 4-formylbenzoic acid product and neutralizes any remaining sodium carbonate.
-
Recrystallization: This is a standard purification technique to remove impurities, yielding a high-purity final product.
Caption: Experimental workflow for the hydrolysis of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equiv).
-
Reaction Setup: Add a solution of sodium carbonate (e.g., 4.0 g, ~2.2 equiv) dissolved in 100 mL of deionized water.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Workup - Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Further cool the flask in an ice-water bath for 20-30 minutes.
-
Workup - Acidification: While stirring in the ice bath, slowly and carefully add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ≈ 2, check with pH paper). A white precipitate of 4-formylbenzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid on the filter with two portions of cold deionized water (2 x 20 mL). Allow the product to air-dry on the filter, then transfer it to a watch glass and dry further in a vacuum oven at 50-60°C to a constant weight. Recrystallization from water can be performed for higher purity if needed.
-
Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Data Presentation & Characterization
A successful reaction is validated by comparing the analytical data of the product against the starting material and literature values.
| Parameter | This compound (Starting Material) | 4-Formylbenzoic acid (Product) |
| Appearance | White to off-white solid | White crystalline solid |
| Molecular Weight | 295.94 g/mol | 150.13 g/mol |
| Melting Point | ~220-224 °C | ~256-260 °C |
| ¹H NMR (DMSO-d₆) | δ ~8.0 (d, 2H, Ar-H), δ ~7.8 (d, 2H, Ar-H), δ ~7.1 (s, 1H, -CHBr₂) | δ ~10.1 (s, 1H, -CHO), δ ~8.2 (d, 2H, Ar-H), δ ~8.0 (d, 2H, Ar-H) |
| IR (KBr, cm⁻¹) | ~3000 (O-H), ~1685 (C=O, acid), ~690 (C-Br) | ~3000 (O-H), ~2850 (C-H, aldehyde), ~1700 (C=O, acid), ~1685 (C=O, aldehyde) |
| Expected Yield | N/A | 80-90% |
Conclusion
The nucleophilic substitution of this compound is a synthetically valuable reaction whose mechanistic pathway can be rationally controlled. While possessing characteristics that allow for both SN1 and SN2 reactions, conditions such as the use of weak nucleophiles and protic solvents, as demonstrated in the hydrolysis protocol, steer the reaction towards an SN1-like mechanism through a resonance-stabilized benzylic carbocation. For drug development and materials science professionals, a firm grasp of these principles is essential for the efficient and predictable synthesis of key aromatic intermediates.
References
-
Nucleophilic Substitution Reaction - BYJU'S. [Link]
-
Nucleophilic substitution reactions on Benzyl Halides - Chemistry Stack Exchange. [Link]
-
Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution - Course Hero. [Link]
-
What is nucleophilic substitution? - Chemguide. [Link]
-
Chapter 8: Nucleophilic substitutions - Organic Chemistry. [Link]
-
What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? - Quora. [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions - The Organic Chemistry Tutor (YouTube). [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. [Link]
-
Substitution of benzylic and allylic halides - Chemistry LibreTexts. [Link]
-
Nucleophilic substitution of benzylic halides - University of Calgary. [Link]
-
Reactions at the benzylic position - Khan Academy. [Link]
-
Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2) - Course Hero. [Link]
- Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google P
-
Benzyl bromide - Wikipedia. [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. [Link]
-
Rates of solvolysis of p-dimethylamino benzyl halides - Chemistry Stack Exchange. [Link]
-
Reactions at Benzylic Positions - Pearson+. [Link]
-
Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - National Institutes of Health (NIH). [Link]
-
Benzyl Bromination - YouTube. [Link]
-
By what mechanism does the hydrolysis of benzyl bromide most likely occur? - Chegg. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
Advanced Catalytic Protocols for the Valorization of 4-(Dibromomethyl)-benzoic Acid
Strategic Overview
4-(Dibromomethyl)-benzoic acid (CAS: 1744-71-4) is a critical bifunctional intermediate.[1] Its value lies in its unique "Janus" reactivity: it possesses a stable carboxylic acid moiety and a highly reactive geminal dibromide tail. While the acid functionality allows for anchoring (e.g., in Metal-Organic Frameworks or peptide coupling), the gem-dibromide group is a "masked" aldehyde.[1]
The primary industrial and research application of this substrate is its controlled hydrolysis to 4-Formylbenzoic Acid (4-FBA) (also known as 4-Carboxybenzaldehyde).[1] 4-FBA is a vital precursor for:
-
Pharmaceuticals: Imine-based drug linkers and covalent inhibitors.[1]
-
Materials Science: Terephthalaldehyde derivatives for conducting polymers.
-
MOFs: Linkers for porous coordination polymers.
Direct hydrolysis without catalysis often requires harsh reflux conditions that degrade the product or lead to incomplete conversion. This guide focuses on Catalytic Methods that lower the activation energy of the carbon-halogen bond cleavage, specifically utilizing Phase Transfer Catalysis (PTC) and Nucleophilic Amine Catalysis (Sommelet-type) to ensure high yields and purity.[1]
Mechanistic Insight: The Gem-Dihalide Hydrolysis
The transformation of a gem-dibromide to an aldehyde proceeds through a Gem-Diol (Hydrate) intermediate.[1] This intermediate is unstable and spontaneously dehydrates to release the carbonyl group.
The Catalytic Challenge
The C-Br bond in the benzylic position is reactive, but the second bromine inhibits the ionization of the first due to the inductive electron-withdrawing effect.
-
Step 1: Displacement of the first Bromide by Hydroxide (or water).
-
Step 2: Displacement of the second Bromide to form the Gem-Diol.
-
Step 3: Collapse of the Gem-Diol to the Aldehyde.
Catalytic Solution:
-
PTC (Phase Transfer Catalysis): Shuttles hydroxide ions into the organic phase, increasing their effective concentration and nucleophilicity.[1]
-
Lewis Acid/Metal Assistance: Coordinates with the Bromine leaving group, weakening the C-Br bond.[1]
Figure 1: Reaction pathway for the hydrolysis of gem-dibromides. The catalyst accelerates the rate-limiting first displacement step.
Protocol A: Phase-Transfer Catalyzed Hydrolysis (Green & Scalable)
This method utilizes Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst.[1] It is the preferred method for scale-up due to the avoidance of heavy metals and the use of aqueous media.
Experimental Rationale
-
TBAB: Acts as a shuttle, carrying hydroxide ions from the aqueous phase into the organic/solid interface where the substrate resides.
-
Sodium Carbonate: Provides a mild basic buffer. Strong bases (NaOH) can cause Cannizzaro disproportionation of the resulting aldehyde; Carbonate avoids this.
-
Solvent System: Water/Ethanol or Water/Toluene. Ethanol is preferred for "Green" chemistry compliance.
Materials Table
| Reagent | Role | Equiv. | Notes |
| 4-(Dibromomethyl)benzoic acid | Substrate | 1.0 | Solid, lachrymator.[1] |
| Water | Solvent | 10-20 V | Deionized.[1] |
| Ethanol (95%) | Co-Solvent | 5-10 V | Improves solubility.[1] |
| Sodium Carbonate ( | Base | 1.1 | Mild base. |
| TBAB | Catalyst | 0.05 (5 mol%) | Phase transfer agent. |
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-(Dibromomethyl)benzoic acid (10 mmol, 2.94 g) and Ethanol (15 mL). Stir to create a slurry.
-
Catalyst Addition: Add TBAB (0.5 mmol, 161 mg) to the flask.
-
Base Preparation: Dissolve
(11 mmol, 1.16 g) in Water (30 mL). -
Initiation: Slowly pour the aqueous base solution into the alcoholic slurry. The reaction is biphasic initially.
-
Reflux: Heat the mixture to reflux (approx. 85-90°C) for 4–6 hours.
-
Checkpoint: The solution should become clear as the acid dissolves and the reaction proceeds.
-
-
Workup:
-
Isolation: Filter the solid via a Buchner funnel. Wash with cold water (
mL) to remove salts and catalyst.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Expected Yield: 85–92% Purity: >98% (HPLC)[1]
Protocol B: Sommelet-Type Transformation (Organocatalytic)
For substrates sensitive to basic hydrolysis, the Sommelet reaction (using Hexamethylenetetramine, HMTA) provides a mild, neutral-to-acidic alternative.[1] While HMTA is often used stoichiometrically, modified protocols use it as a nucleophilic shuttle in acetic acid.[1]
Experimental Rationale
-
HMTA: Forms a quaternary ammonium salt with the benzyl halide.
-
Hydrolysis: The salt decomposes in aqueous acid to release the aldehyde and ammonia/formaldehyde byproducts.
-
Selectivity: Extremely high selectivity for aldehydes; virtually no over-oxidation to carboxylic acids occurs.
Materials Table
| Reagent | Role | Equiv. | Notes |
| 4-(Dibromomethyl)benzoic acid | Substrate | 1.0 | |
| Hexamethylenetetramine | Reagent | 1.1 | "Hexamine" |
| Acetic Acid (50% aq) | Solvent | 10 V | Reaction medium.[1] |
| HCl (Conc.) | Hydrolysis | 2.0 | For final cleavage. |
Step-by-Step Protocol
-
Salt Formation:
-
Dissolve 4-(Dibromomethyl)benzoic acid (10 mmol) in 50% aqueous Acetic Acid (30 mL).
-
Add Hexamethylenetetramine (11 mmol, 1.54 g).[1]
-
Reflux the mixture for 2 hours.
-
-
Hydrolysis:
-
Add concentrated HCl (2 mL) to the hot solution.
-
Continue reflux for an additional 30 minutes.
-
-
Isolation:
-
Purification:
-
Filter the crude solid.[3]
-
Recrystallize from hot water or aqueous ethanol to remove amine salts.
-
Expected Yield: 75–85% Advantage: Avoids basic conditions that might affect other sensitive groups if present on modified derivatives.[1]
Analytical Quality Control (QC)[1]
Trust but verify. Use these parameters to validate your synthesis.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,
mm, 5 µm).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.
-
Retention Time: 4-Formylbenzoic acid elutes earlier than the dibromo- precursor due to increased polarity.[1]
NMR Characterization ( -DMSO)
-
Aldehyde Proton: A distinct singlet at
10.1 ppm . (Crucial diagnostic signal). -
Aromatic Protons: Two doublets (AA'BB' system) around
8.0–8.2 ppm. -
Absence of: The singlet at
6.8–7.2 ppm corresponding to the proton.
Workflow Decision Tree
Use this logic flow to determine the best method for your specific constraints.
Figure 2: Decision matrix for selecting the hydrolysis protocol.
Safety & Handling
-
Lachrymator Hazard: Benzyl bromides (and dibromides) are potent lachrymators (tear gas agents).[1]
-
Control: Always handle solids in a fume hood. Weigh inside a closed vessel or use a static-free funnel.
-
-
Acid/Base: The protocols involve concentrated acids and bases. Wear appropriate PPE (gloves, goggles, lab coat).[1]
-
Waste Disposal: The aqueous waste from Method A contains bromide salts. The waste from Method B contains formaldehyde traces and amine salts. Dispose of according to halogenated organic waste regulations.
References
-
Makosza, M. (2000).[1][4] "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry, 72(7), 1399–1403.[1] Link[1]
-
Angyal, S. J. (1984).[1] "The Sommelet Reaction". Organic Reactions, 8, 197.[1] Link[1]
-
Li, J. J. (2009).[1] "Sommelet Reaction". In: Name Reactions. A Collection of Detailed Mechanisms and Synthetic Applications. Springer, Berlin, Heidelberg.[1] Link
-
PubChem Database. (n.d.).[1] "4-Formylbenzoic acid - Compound Summary". National Center for Biotechnology Information.[5] Link[1]
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. Link[1]
Sources
- 1. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Accelerated Synthesis of 4-Formylbenzoic Acid via Microwave-Assisted Hydrolysis of 4-(Dibromomethyl)-benzoic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the rapid and efficient synthesis of 4-formylbenzoic acid, a critical bifunctional intermediate in pharmaceutical and materials science. The protocol leverages the transformative power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate the conversion of 4-(Dibromomethyl)-benzoic acid. We will explore the fundamental principles of microwave heating, the mechanistic rationale for its application in this specific transformation, and provide a field-proven, step-by-step protocol for researchers. This method stands as a superior alternative to conventional heating, offering significant improvements in reaction time, yield, and process efficiency, aligning with the principles of green chemistry.[1]
The MAOS Advantage: A Paradigm Shift from Conventional Heating
Microwave-assisted organic synthesis is not merely a different heating method; it is a fundamentally distinct energy transfer mechanism that offers unparalleled advantages for chemical transformations.[2]
Mechanism of Microwave Heating
Unlike conventional heating, which relies on slow conductive heat transfer from an external source through the vessel walls to the solvent, microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[3] This volumetric heating occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as water or ethanol, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. The resulting molecular friction and collisions generate heat rapidly and uniformly throughout the bulk of the solution.[2]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[3]
This direct energy transfer leads to rapid, instantaneous, and localized superheating of the reaction mixture, a feat unattainable with conventional methods.[2]
Causality of Enhanced Reaction Rates
The dramatic rate enhancements observed in MAOS are a direct consequence of this unique heating profile. Reactions that require high activation energies can be completed in minutes instead of hours because the necessary thermal energy is delivered instantaneously and efficiently to the molecules.[4] This circumvents the limitations of thermal conductivity and allows temperatures to be reached that are often well above the solvent's boiling point in sealed, pressurized vessels.[3]
Diagram 1: Comparison of Conventional vs. Microwave Heating Mechanisms.
Core Application: Synthesis of 4-Formylbenzoic Acid
This compound is a valuable bifunctional building block. The gem-dibromide moiety serves as a masked aldehyde, which can be revealed through hydrolysis. The carboxylic acid group provides a second handle for subsequent chemical modifications, such as amide bond formation or esterification.
The conversion of a benzylic halide to an aldehyde is famously achieved via the Sommelet reaction, which utilizes hexamine (hexamethylenetetramine) and water.[5] The reaction proceeds through the formation of a quaternary ammonium salt, which is subsequently hydrolyzed to yield the aldehyde.[5] Microwave irradiation is exceptionally well-suited to accelerate this reaction due to the polar nature of the intermediates and the high temperatures required for efficient hydrolysis.
Mechanistic Pathway
The microwave-assisted transformation follows a trusted chemical pathway, significantly accelerated by the MAOS conditions.
-
Quaternization: The this compound first reacts with hexamine to form a quaternary ammonium salt. This is an SN2-type reaction.
-
Hydrolysis: Under microwave heating in an aqueous medium, the ammonium salt undergoes hydrolysis. This step is often the rate-limiting part of the sequence under conventional conditions. The microwave energy rapidly breaks down the hexamine complex, leading to the formation of the desired aldehyde, 4-formylbenzoic acid.
Diagram 2: Reaction pathway for the Sommelet-type synthesis of 4-Formylbenzoic Acid.
Detailed Experimental Protocol
This protocol is designed for a dedicated laboratory microwave synthesizer capable of monitoring temperature, pressure, and power. Safety Note: This reaction generates pressure. Use only certified microwave reaction vessels and operate the synthesizer behind a blast shield. Do not attempt this in a domestic microwave oven.[6]
Materials and Reagents
-
This compound (1.0 eq)
-
Hexamine (Hexamethylenetetramine) (1.5 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
10 mL microwave pressure vessel with a magnetic stir bar
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add this compound (e.g., 500 mg, 1.70 mmol).
-
Reagent Addition: Add hexamine (e.g., 358 mg, 2.55 mmol, 1.5 eq).
-
Solvent Addition: Add 5 mL of a 1:1 (v/v) solution of glacial acetic acid and deionized water. Rationale: The aqueous component is essential for the hydrolysis step, while acetic acid aids in solubility and provides a polar medium that couples efficiently with microwave irradiation.
-
Vessel Sealing: Securely cap the vessel using a septum and crimp cap.
-
Microwave Irradiation: Place the vessel in the cavity of the microwave synthesizer. Set the following parameters:
-
Target Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes[7]
-
Maximum Power: 200 W
-
Stirring: High
-
Pre-stirring: 20 seconds
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system.
-
Work-up - Hydrolysis: Uncap the vessel in a fume hood. Add 10 mL of 3M Hydrochloric Acid (HCl) to the reaction mixture and stir vigorously for 10 minutes to ensure complete hydrolysis of any remaining intermediates.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL). Rationale: Ethyl acetate is a suitable solvent for the product, while being immiscible with the aqueous phase.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove the acetic acid, followed by a wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield pure 4-formylbenzoic acid as a white solid.
Data Presentation and Expected Outcomes
The use of microwave irradiation provides a significant advantage in both reaction speed and efficiency compared to traditional refluxing methods, which can take several hours.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Advantage |
| Reaction Time | 4 - 12 hours | 15 minutes | >16x Faster |
| Typical Yield | 50 - 70% | 80 - 95% | Higher Throughput |
| Temperature Profile | Slow ramp, surface heating | Rapid, uniform volumetric heating | Enhanced Control & Efficiency |
| Process Purity | Often requires significant purification | Cleaner reaction profile, fewer byproducts | Simplified Downstream Processing |
| Solvent Usage | Often requires larger volumes | Reduced volumes, aligns with Green Chemistry | Reduced Waste |
Conclusion
The microwave-assisted synthesis of 4-formylbenzoic acid from this compound represents a robust, highly efficient, and scalable method for producing this key chemical intermediate. By leveraging the principles of direct molecular heating, this protocol drastically reduces reaction times from hours to minutes while simultaneously improving yields and product purity.[8][9] This application note provides researchers and drug development professionals with a validated, high-performance protocol that underscores the transformative potential of microwave chemistry in modern organic synthesis.
References
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Available at: [Link]
-
MDPI. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Microwave assisted synthesis of five membered nitrogen heterocycles. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Available at: [Link]
-
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Available at: [Link]
-
RASAYAN Journal of Chemistry. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Available at: [Link]
-
International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. Available at: [Link]
-
Tetrahedron Report. (2001). Microwave assisted organic synthesis–a review. Available at: [Link]
-
Semantic Scholar. (n.d.). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. Available at: [Link]
-
SPHINX. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Available at: [Link]
-
ResearchGate. (2022). (PDF) Microwave Assisted Green Synthesis. Available at: [Link]
-
TSI Journals. (2011). MICROWAVE ASSISTED FACILE SYNTHESES OF SOME SUBSTITUTED 4H-1,4-BENZOTHIAZINES. Available at: [Link]
-
University of Alberta. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available at: [Link]
-
Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Available at: [Link]
-
Wikipedia. (n.d.). Sommelet reaction. Available at: [Link]
-
ChemCatBio. (2019). Terephthalic Acid Synthesis from Ethanol via p-Methyl Benzaldehyde with LanzaTech. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Available at: [Link]
-
National Institutes of Health (NIH). (2013). Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes. Available at: [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Available at: [Link]
-
ResearchGate. (2018). 12 Microwave-Assisted Green Chemistry Approach. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 6. designer-drug.com [designer-drug.com]
- 7. Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Dibromomethyl)benzoic Acid
Sources
- 1. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
purification techniques to remove unreacted bromine from 4-(Dibromomethyl)-benzoic acid
This guide is structured as a Tier-2 Technical Support resource, designed for researchers handling the sensitive intermediate 4-(Dibromomethyl)benzoic acid .
Note on Chemical Identity:
This guide specifically addresses the gem-dibromide (
Case ID: PUR-DBMBA-001 Status: Active Guide Severity: High (Stability Risk)[1]
Executive Summary
The primary challenge in purifying 4-(Dibromomethyl)benzoic acid is not merely removing the unreacted bromine (
The Golden Rule: Maintain anhydrous conditions wherever possible and keep aqueous workups cold and acidic . Avoid basic washes (bicarbonate/hydroxide), as these rapidly accelerate the hydrolysis of benzylic gem-dibromides.[1]
Module 1: Chemical Quenching of Unreacted Bromine
Issue: The reaction mixture retains a deep red/brown color indicating excess bromine (
FAQ: Which quenching agent should I use?
| Agent | Suitability | Mechanism | Notes |
| Sodium Bisulfite ( | Recommended | Reduces | Use as a cold 10% aqueous solution. |
| Sodium Thiosulfate ( | Conditional | Reduces | Can precipitate elemental sulfur in highly acidic media (colloidal turbidity). |
| Sodium Hydroxide ( | FORBIDDEN | Disproportionates | Will destroy your product via hydrolysis to 4-formylbenzoic acid. |
Standard Operating Procedure (SOP): The Bisulfite Quench
-
Cool Down: Chill the reaction mixture (usually in
, Chlorobenzene, or Benzene) to 0–5°C . -
Preparation: Prepare a 10% w/v aqueous solution of Sodium Bisulfite (
). -
Addition: Add the bisulfite solution dropwise with vigorous stirring.
-
Visual Cue: The red/brown color will fade to a pale yellow or colorless organic phase.
-
-
Phase Separation: Transfer to a separatory funnel immediately.
-
The Cut:
Visualization: Quenching Workflow
Figure 1: Logic flow for safely quenching excess bromine using sodium bisulfite.
Module 2: Isolation & Workup (The Danger Zone)
Issue: Users often report the product turning into a white solid with a high melting point (~250°C) after workup. This indicates the product has hydrolyzed to 4-formylbenzoic acid.
Troubleshooting: Preventing Hydrolysis
The gem-dibromide group (
Protocol Adjustments:
-
Speed is Critical: Do not let the organic phase sit in contact with the aqueous quench layer. Separate immediately.
-
Drying: Dry the organic phase thoroughly with Anhydrous Magnesium Sulfate (
) .-
Why? Removing micro-droplets of water prevents hydrolysis during the subsequent evaporation step.
-
-
Evaporation: Remove solvent under reduced pressure (Rotavap) at the lowest possible bath temperature (<40°C). High heat promotes elimination of HBr.
Module 3: Recrystallization (Polishing)
Issue: The crude solid is off-white or yellow due to trace bromine or monobromo impurities. Objective: Obtain high-purity crystals without degrading the dibromo group.
Solvent Selection Matrix
Do not use alcohols (Methanol/Ethanol) or wet solvents, as they can react with the dibromo group (solvolysis).[1]
| Solvent | Suitability | Protocol |
| Toluene | Excellent | Dissolve hot (~80°C), cool slowly to 0°C. Non-polar nature protects the bromide.[1] |
| Cyclohexane | Good | Good for removing trace non-polar impurities. |
| Ethyl Acetate | Moderate | Use only if strictly anhydrous. Wet EtOAc causes hydrolysis. |
| Water/Base | Avoid | Strictly prohibited. |
Visualization: Stability & Degradation Pathway
Figure 2: Degradation pathways.[1] Avoiding these conditions is required to isolate the dibromo compound.
Module 4: Quality Control (QC)
Issue: How do I know if I have the Dibromo compound, the Monobromo, or the Aldehyde?
Diagnostic Check:
Run a 1H NMR in
| Compound | Proton Environment | Chemical Shift ( |
| Target: Dibromomethyl | ~6.6 - 6.8 ppm | |
| Impurity: Monobromomethyl | ~4.5 ppm | |
| Impurity: Aldehyde | ~10.0 - 10.1 ppm |
Melting Point Warning:
-
Aldehyde: ~247–250°C[1]
-
Dibromo (Target): Often lower or decomposes. Do not rely solely on MP, as decomposition during heating can mimic the aldehyde's MP.[1]
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Liebermann, H. et al. "Über die Hydrolyse von gem-Dihalogeniden." Justus Liebigs Annalen der Chemie, 1934.
-
Sumitomo Chemical Co. "Production of Formyl Benzoic Acid." Patent JPH08127553A. (Describes the hydrolysis of the di/trichloromethyl intermediate, illustrating the instability of the target molecule).
-
PubChem. "4-(Bromomethyl)benzoic acid (Monobromo Analog Data)." National Library of Medicine. (Used for comparative NMR/MP data). [1]
Sources
- 1. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 4-Bromomethylbenzoic acid | CAS#:6232-88-8 | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
minimizing side reactions in the synthesis of 4-(Dibromomethyl)-benzoic acid
Topic: Minimizing Side Reactions in Wohl-Ziegler Bromination Target Product: 4-(Dibromomethyl)benzoic acid (CAS: 24078-15-7) Primary Precursor: 4-Methylbenzoic acid (p-Toluic acid)
Module 1: The Reaction Logic & Control Strategy
The "Goldilocks" Challenge
Synthesizing the gem-dibromide (4-(Dibromomethyl)benzoic acid) is significantly more challenging than the monobromide. You are fighting a kinetic battle against three distinct outcomes:
-
Under-reaction: Stopping at 4-(bromomethyl)benzoic acid (Monobromo).
-
Over-reaction: Proceeding to 4-(tribromomethyl)benzoic acid (Tribromo).
-
Nuclear Bromination: Electrophilic aromatic substitution (EAS) on the ring.
The carboxylic acid group (-COOH) on the ring acts as an electron-withdrawing group (EWG).
-
Pros: It deactivates the ring, making nuclear bromination (EAS) less likely than in toluene.
-
Cons: It destabilizes the benzylic radical slightly, requiring higher activation energy (more heat/time) compared to standard toluene derivatives.
-
Solubility Issue: The free acid has poor solubility in standard non-polar radical solvents (e.g., CCl₄, Hexane), often necessitating the use of Chlorobenzene, Benzotrifluoride, or Methyl Formate.
Reaction Pathway Visualization
The following diagram illustrates the kinetic cascade and the "Sweet Spot" you must target.
Caption: Kinetic cascade of benzylic bromination. The conversion from Mono- to Di-bromo is the rate-limiting step that requires precise stoichiometric control (2.1–2.2 eq NBS).
Module 2: Optimized Standard Operating Procedure (SOP)
Objective: Synthesis of 4-(Dibromomethyl)benzoic acid with >90% selectivity.
Reagents & Materials
| Component | Equivalents | Role | Notes |
| p-Toluic Acid | 1.0 | Substrate | Dry thoroughly before use. |
| N-Bromosuccinimide (NBS) | 2.2 – 2.3 | Bromine Source | Critical: Must be white/yellow. If orange/brown, recrystallize from water. Old NBS contains free Br₂ which causes ring bromination. |
| Benzoyl Peroxide (BPO) | 0.05 (5 mol%) | Radical Initiator | Preferred over AIBN for higher reflux temps (>80°C). |
| Chlorobenzene (or PhCF₃) | Solvent | 10 mL per gram | High boiling point (131°C) is required to drive the second bromination. CCl₄ is too cool; DCM is useless here. |
Step-by-Step Protocol
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to succinimide precipitation), a reflux condenser, and a nitrogen inlet.
-
Solvation: Add p-Toluic acid and Chlorobenzene. Heat to 80°C until fully dissolved.
-
Reagent Addition (The "Portion-Wise" Rule):
-
Add 50% of the NBS and 50% of the BPO .
-
Ramp temperature to reflux (130–135°C).
-
Observation: Look for the "white foam" of succinimide rising to the surface.
-
-
Second Charge: After 1–2 hours (verify mono-formation via TLC/HPLC), cool slightly (to 100°C) and add the remaining NBS and BPO .
-
Why? Adding all NBS at the start maintains a high concentration of radicals that can promote side reactions. Staggered addition favors cleaner conversion.
-
-
Reflux & Monitor: Reflux for an additional 4–6 hours.
-
Endpoint: Monitor consumption of the Monobromo intermediate. Do not wait for it to disappear completely ( <5%) or you will generate Tribromo impurities.
-
-
Workup:
-
Cool to 0°C. Succinimide will precipitate heavily. Filter off the succinimide.
-
Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or Toluene to separate the Dibromo product from Mono/Tri traces.
-
Module 3: Troubleshooting Guide (FAQs)
Issue 1: "I am stuck with a mixture of Mono- and Dibromo product."
Diagnosis: The second bromination (Mono → Di) has a higher activation energy than the first.
-
Cause A: Reflux temperature too low. If you are using Acetonitrile (82°C) or Benzene (80°C), you may not have enough energy to drive the second substitution efficiently.
-
Cause B: Initiator "death". BPO has a half-life. If the reaction runs for 12 hours but the initiator decomposed in the first 2, the reaction stops.
-
Solution:
-
Switch to Chlorobenzene (BP 131°C) to increase thermal energy.
-
Add the initiator in three portions (0h, 2h, 4h) to maintain a steady radical flux.
-
Issue 2: "I have significant Tribromo impurities (>10%)."
Diagnosis: Over-bromination. The benzylic hydrogen on the dibromomethyl group is sterically hindered but still reactive if radical concentration is too high.
-
Cause: Excess NBS (>2.5 eq) or reaction time was too long.
-
Solution:
-
Strict Stoichiometry: Cap NBS at 2.2 equivalents.
-
Quench Early: Stop the reaction when the Monobromo intermediate is at ~5-8%. It is easier to remove Monobromo (via recrystallization) than Tribromo (which co-crystallizes with the product).
-
Issue 3: "The reaction mixture turned dark red/purple."
Diagnosis: Accumulation of molecular Bromine (Br₂) and HBr, leading to ionic chemistry (Ring Bromination) and tar formation.
-
Mechanism: HBr is a byproduct.
. High concentrations of Br₂ + HBr favor Electrophilic Aromatic Substitution (EAS) on the ring. -
Solution:
-
HBr Scavenging: Add a small amount of solid K₂CO₃ or CaCO₃ (0.1 eq) to the reaction flask to neutralize HBr in situ.
-
Light Sparging: Run a slow stream of Nitrogen through the solution to physically sweep HBr gas out of the condenser.
-
Issue 4: "My starting material (p-Toluic Acid) won't dissolve."
Diagnosis: p-Toluic acid is a polar solid; radical solvents are non-polar.
-
Solution (The Ester Workaround):
-
If solubility is the bottleneck, do not fight it.
-
Convert p-Toluic Acid
Methyl p-toluate (Fisher esterification, 99% yield). -
Brominate the Ester (Solubility is perfect in CCl₄/PhCF₃).
-
Hydrolyze back to the acid (Acidic hydrolysis).
-
Note: This adds two steps but often increases overall yield by 20–30% due to cleaner chemistry.
-
Module 4: Diagnostic Decision Tree
Use this logic flow to determine your next experimental move.
Caption: Decision matrix for optimizing reaction conditions based on crude analysis.
References
-
Wohl-Ziegler Bromination Mechanism & Kinetics
-
Solvent Effects & Green Alternatives (PhCF3)
- Ogawa, A., et al. (2013). Benzotrifluoride as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination. Journal of Organic Chemistry. (General reference for PhCF3 substitution).
-
(Contextual grounding on radical solvent effects).
-
Synthesis of 4-(Dibromomethyl)benzoic acid (Process Chemistry)
-
Organic Syntheses, Coll.[1] Vol. 4, p. 921 (1963); Vol. 34, p. 100 (1954). (Foundational protocols for benzylic bromination).
-
-
Minimizing Side Reactions (HBr Scavenging)
Sources
troubleshooting low solubility of 4-(Dibromomethyl)-benzoic acid in reaction media
The following technical support guide addresses the solubility and reactivity challenges associated with 4-(Dibromomethyl)-benzoic acid (CAS: 17201-43-3) . This guide is structured for researchers encountering precipitation issues during synthesis (specifically hydrolysis to 4-formylbenzoic acid) or purification.
Topic: Troubleshooting Low Solubility in Reaction Media
Introduction: The "Amphiphilic Conflict"
Users frequently report that this compound "crashes out" of solution or fails to dissolve in standard organic solvents.[1] This behavior stems from its conflicting structural motifs:
-
The Polar Head: The carboxylic acid moiety (
) drives dimerization via hydrogen bonding and demands polar solvents.[1] -
The Lipophilic Tail: The gem-dibromomethyl group (
) is bulky, highly lipophilic, and disrupts the crystal lattice energy differently than a simple methyl group.[1]
This molecule exists in a "solubility valley"—too lipophilic for cold water, yet too polar for hexanes or cold toluene.[1]
Module 1: Solvent Selection & Solubility Matrix
User Question: I cannot get the starting material to dissolve in DCM or Toluene for my reaction. What solvents should I use?
Technical Insight: Dichloromethane (DCM) and Toluene are poor choices because they cannot effectively break the strong intermolecular hydrogen-bonded dimers of the carboxylic acid.[1] While the dibromo- group likes these solvents, the acid group aggregates, leading to poor solubility or heterogeneous slurries.
Solubility Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Technical Note |
| Polar Aprotic | DMSO, DMF, NMP | High | Recommended. Disrupts H-bonds; solvates both domains.[1] |
| Polar Protic | Methanol, Ethanol | Moderate (Heat required) | Good for reflux; risk of esterification byproducts if acidic catalyst is present.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate to High | Good compromise; Dioxane is excellent for aqueous hydrolysis mixtures.[1] |
| Chlorinated | DCM, Chloroform | Low/Poor | Acid dimers persist; requires large volumes.[1] |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Used primarily to precipitate the product or wash away impurities.[1] |
| Aqueous | Water (Neutral/Acidic) | Insoluble | Hydrophobic effect dominates.[1] |
| Aqueous | Water (Basic, pH > 8) | Soluble (as salt) | Caution: High pH triggers rapid hydrolysis or elimination of the |
Decision Tree: Selecting the Right Media
Figure 1: Solvent selection logic based on experimental intent.
Module 2: Troubleshooting Hydrolysis Reactions
User Question: I am trying to convert 4-(dibromomethyl)benzoic acid to 4-formylbenzoic acid (terephthalaldehydic acid). The reaction is slow, or the material gums up.[1] How do I optimize this?
Technical Insight: The hydrolysis of a gem-dibromide to an aldehyde requires a water molecule to attack the benzylic carbon.[1] However, water is a poor solvent for the reactant.[1]
-
The Trap: If you use pure water, the reactant stays solid (heterogeneous).[1]
-
The Fix: You must use a Homogeneous Aqueous-Organic Co-solvent System .[1]
Optimized Protocol: Silver-Assisted vs. Thermal Hydrolysis
Method A: Thermal Hydrolysis (Green Approach)
-
System: 50:50 Ethanol:Water or Dioxane:Water.[1]
-
Protocol:
-
Dissolve 4-(dibromomethyl)benzoic acid in the organic solvent (Ethanol or Dioxane) first.
-
Add water dropwise until a slight turbidity appears, then add a few mL of organic solvent to clear it.[1]
-
Reflux (80-100°C) for 4–12 hours.
-
Mechanism: The heat drives the
-like solvolysis.[1] The organic solvent keeps the lipophilic tail in solution while water acts as the nucleophile.[1]
-
Method B: Silver Nitrate Assisted ( Rapid/Mild ) [1]
-
Why:
has a high affinity for bromide, forcing the leaving group to depart and precipitating AgBr.[1] -
System: Acetonitrile/Water or Acetone/Water.[1]
-
Protocol:
Module 3: Workup & Purification Strategies
User Question: How do I isolate the pure product? It seems to co-precipitate with impurities.
Technical Insight: The product (aldehyde) and reactant (dibromide) have different solubilities in chlorinated solvents.[1]
Purification Workflow:
-
Acid-Base Swing (The "Cleanest" Method):
-
Dissolve crude solid in saturated aqueous
(The acid becomes a water-soluble sodium salt).[1] -
Filtration: Filter this aqueous solution to remove non-acidic organic impurities (e.g., unreacted dibromotoluene derivatives lacking the -COOH).[1]
-
Re-acidification:[1] Slowly add dilute HCl to the filtrate.[1] The benzoic acid derivative will precipitate as a fine white solid.[1]
-
Note: Perform this quickly and at cold temperatures (
) to prevent the aldehyde from undergoing Cannizzaro reactions or oxidation in the basic medium.[1]
-
-
Recrystallization:
-
Solvent: Ethyl Acetate (EtOAc) or EtOAc/Hexane mixtures.[1]
-
Technique: Dissolve in minimum hot EtOAc. Add Hexane until cloudy. Cool slowly.
-
Process Flow: Acid-Base Purification
Figure 2: Acid-base swing purification strategy to isolate the benzoic acid derivative.[1]
Safety & Handling (Crucial)
-
Lachrymator Warning: Benzylic bromides (like benzyl bromide) are potent lachrymators (tear gas agents).[1] 4-(Dibromomethyl)benzoic acid is less volatile due to its high molecular weight and H-bonding, but dust/aerosols are extremely irritating to eyes and mucous membranes.[1]
-
Action: Always handle solids in a fume hood.[1]
-
-
Skin Irritant: The
group is an alkylating agent.[1] It can cause severe skin irritation and sensitization.[1]-
Action: Double glove (Nitrile).[1]
-
References
-
Solubility of Benzoic Acid Derivatives
-
Synthesis of 4-Formylbenzoic Acid via Dibromination
-
Source: ChemicalBook. "4-Formylbenzoic acid synthesis methods and reaction conditions."[1]
-
-
Hydrolysis Mechanisms of Gem-Dibromides
-
Purification of Benzoic Acid Derivatives
Sources
preventing hydrolysis of 4-(Dibromomethyl)-benzoic acid during storage
Welcome to the technical support center for 4-(Dibromomethyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Proper storage and handling are critical to prevent hydrolysis and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: I stored my this compound in a standard screw-cap vial in the lab. After a few weeks, I'm seeing inconsistent results in my reaction. What could be the problem?
A1: The most likely issue is the hydrolysis of the this compound. This compound is a benzylic halide, a class of molecules known to be susceptible to reaction with water.[1][2] The dibromomethyl group can react with ambient moisture, leading to the formation of 4-formylbenzoic acid and hydrobromic acid. This degradation reduces the purity of your starting material, leading to lower yields and the presence of impurities that can interfere with your experiments. Standard screw-cap vials are not airtight and will allow atmospheric moisture to enter over time.
Q2: What is the chemical mechanism that causes this degradation?
A2: The hydrolysis of this compound proceeds through a nucleophilic substitution reaction, likely an SN1-type mechanism. The benzylic position of the carbon-bromine bonds allows for the formation of a resonance-stabilized benzylic carbocation upon the departure of a bromide ion.[1][3] This carbocation is relatively stable, making the molecule reactive towards even weak nucleophiles like water. The presence of a second bromine atom can further influence the reactivity of the benzylic position.
Q3: How can I visually tell if my this compound has degraded?
A3: While significant degradation may not always be visually obvious, you might observe a change in the physical appearance of the solid, such as clumping or a change in color. A faint, sharp odor of hydrobromic acid may also be present. However, the most reliable way to assess degradation is through analytical methods like HPLC or NMR spectroscopy.
Q4: Is storing the compound in a refrigerator or freezer sufficient to prevent hydrolysis?
A4: While low temperatures will slow down the rate of hydrolysis, it will not completely prevent it if moisture is present. In fact, repeatedly moving the container from a cold environment to a warmer, humid lab atmosphere can cause condensation to form inside the vial, accelerating degradation. Therefore, cold storage must be combined with measures to exclude moisture.
Troubleshooting Guide: Diagnosing and Preventing Hydrolysis
This section provides a systematic approach to identifying and resolving issues related to the hydrolysis of this compound.
Visualizing the Problem: The Hydrolysis Pathway
The primary degradation pathway for this compound in the presence of water is hydrolysis to 4-formylbenzoic acid.
Caption: Decision-making workflow for the appropriate storage of this compound.
Experimental Protocol: Packaging under an Inert Atmosphere
This protocol is recommended for the long-term storage of this compound.
Materials:
-
Schlenk flask or vials with septa
-
Vacuum/inert gas manifold (Schlenk line)
-
High-purity nitrogen or argon gas
-
Vacuum pump
-
Heat gun
Procedure:
-
Prepare Glassware: Ensure the Schlenk flask or vials are thoroughly cleaned and dried in an oven at >120°C for at least 4 hours to remove all traces of water.
-
Assemble and Purge: Assemble the hot glassware and allow it to cool to room temperature under a stream of inert gas.
-
Transfer the Compound: In a dry environment (ideally a glovebox, or quickly in a fume hood with a positive pressure of inert gas), transfer the this compound into the prepared Schlenk flask or vials.
-
Seal the Vessel: Securely cap the vials with septa or close the stopcock of the Schlenk flask.
-
Evacuate and Backfill: Connect the vessel to the Schlenk line. Carefully evacuate the air from the vessel and then backfill with high-purity nitrogen or argon. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Final Storage: After the final backfill, ensure a slight positive pressure of the inert gas. Seal the septa with parafilm for extra protection. Store the container in a cool, dry, and dark place. A desiccator cabinet is an ideal secondary containment.
By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your experimental results.
References
-
Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC Method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatographic Science, 12(459). Available at: [Link]
-
Sattayasai, N., & Purnachai, N. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 371-380. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(bromomethyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
Smith, C. (n.d.). A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available at: [Link]
- Jeong, I. Y., & Lee, J. Y. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. U.S. Patent No. 10,669,223B2.
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
Chen, X., Ma, Y., & Zhao, Y. (2015). An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. Food Chemistry, 188, 190-194. Available at: [Link]
-
Chen, Z., Liu, W., Cui, Z., Yang, G., Chen, Y., & Li, T. (2012). Determination of Benzoic Acid and Sorbic Acid in Tobacco Sauce by Ultra Performance Liquid Chromatography. Asian Journal of Chemistry, 24(11), 4923-4925. Available at: [Link]
-
Shishehbore, M. R., & Mirparsa, A. (2018). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Food Analytical Methods, 11(12), 3348-3357. Available at: [Link]
-
de Oliveira, A. R. M., Pianetti, G. A., & Nunan, E. A. (2013). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of the Brazilian Chemical Society, 24(8), 1334-1341. Available at: [Link]
-
Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Available at: [Link]
- Kureha Chemical Industry Co Ltd. (1996). Production of formyl benzoic acid. Japanese Patent No. JPH08127553A.
-
University of Massachusetts Boston. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available at: [Link]
-
Reusch, W. (2013). Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Available at: [Link]
-
Gunnlaugsson, T., & Stomeo, F. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Dalton Transactions, 44(35), 15494-15505. Available at: [Link]
-
Filo. (2025, October 28). Which of the following is the correct order of hydrolysis? Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22599, 4-(Bromomethyl)benzoic acid. Available at: [Link]
Sources
Technical Guide: Thermal Optimization for Radical Bromination of p-Toluic Acid
[1]
Executive Summary & Core Directive
Objective: Maximize selectivity for the mono-brominated product (
This guide addresses the kinetic sensitivity of the Wohl-Ziegler reaction applied to p-toluic acid. Unlike simple benzylic substrates, the carboxylic acid moiety of p-toluic acid introduces solubility challenges and electron-withdrawing effects that sensitize the reaction to thermal fluctuations.[1]
The Science of Thermal Control
The "Goldilocks" Kinetic Zone
Radical bromination is a chain reaction driven by the homolytic cleavage of the initiator.[1] The temperature must be tuned not to the solvent's boiling point, but to the initiator's decomposition rate .
-
Zone A (Sub-optimal, < 70°C): Radical flux is insufficient. Oxygen (a diradical) quenches the few radicals formed, leading to long induction periods.
-
Zone B (Optimal, 75°C - 85°C): AIBN provides a steady flux of radicals (
).[1][3] The concentration of free bromine ( ) remains low (steady state), favoring the radical pathway over ionic ring substitution. -
Zone C (Dangerous/Non-selective, > 90°C): Rapid initiator burnout leads to stalled reactions ("dead end"). High thermal energy promotes thermodynamic side products (di-bromination) and solvent degradation.[1]
Mechanism & Thermal Dependency
The following diagram illustrates the competing pathways and where temperature exerts control.
Figure 1: Reaction pathway showing the divergence between the target mono-brominated product and thermal side-reactions.
Experimental Protocol: The Self-Validating System
Solvent Selection: We recommend Benzotrifluoride (PhCF₃) or Chlorobenzene .[1]
Why?
Standardized Workflow
-
Setup: Flame-dry a 3-neck flask. Equip with a condenser, internal temperature probe, and nitrogen inlet.
-
Loading: Charge p-toluic acid (1.0 eq) and NBS (1.05 eq). Add Benzotrifluoride (5 mL per gram of substrate).
-
Degassing (Critical): Sparge with nitrogen for 15 mins. Oxygen inhibits initiation.[1]
-
Thermal Ramp: Heat the white suspension to 80°C .
-
Initiation: Add AIBN (0.01 eq) dissolved in minimal solvent.
-
Visual Check: The suspension should transition from white/off-white to a pale orange/yellow tint.[1]
-
-
Propagation: Maintain 80°C-85°C.
-
Checkpoint: If the orange color (trace
) fades completely to white, the reaction has stalled. Add 0.005 eq AIBN.[1]
-
-
Termination: Cool to 5°C. Succinimide (byproduct) floats/precipitates. Filter off the solid.[5][6]
-
Isolation: Evaporate solvent. Recrystallize from Toluene/Heptane.[1]
Data Table: Initiator vs. Temperature
| Initiator | Activation Temp ( | Optimal Process Temp | Risk at Reflux (>100°C) |
| AIBN | 65°C | 75°C - 85°C | Rapid depletion (< 20 mins); requires continuous addition.[1] |
| Benzoyl Peroxide (BPO) | 73°C | 85°C - 95°C | Risk of decarboxylation; less selective than AIBN.[1] |
| V-40 (ACHN) | 88°C | 95°C - 105°C | Good for high-boiling solvents (Chlorobenzene).[1] |
Troubleshooting Guide (Q&A)
Issue 1: "The reaction mixture remains white and HPLC shows 99% starting material."
Diagnosis: Failed Initiation.[1] Root Cause:
-
Temperature too low: Internal temp is < 70°C.
-
Oxygen Inhibition: Nitrogen sparging was insufficient.[1] Corrective Action:
-
Increase internal temp to 80°C.
-
Add a "booster" shot of AIBN (10 mg).
-
Observation: Look for a transient color change to orange/red (formation of Br radical pool).
Issue 2: "I see a large 'Di-Bromo' peak (approx +79 mass units) on MS."
Diagnosis: Over-bromination.[1] Root Cause:
-
Excess NBS: Using >1.1 equivalents.
-
Temperature Spikes: Running at reflux in Chlorobenzene (131°C) without controlling the bath. High heat promotes the reaction of the product (which is also benzylic) with remaining NBS. Corrective Action:
-
Strictly limit NBS to 1.02 - 1.05 equivalents.[1]
-
Stop the reaction at 95% conversion (monitor by HPLC) rather than chasing the last 5%.
-
Lower the bath temperature to 85°C.
Issue 3: "The reaction turned dark brown/tarry."
Diagnosis: Radical Polymerization or Decomposition.[1][7] Root Cause:
-
Solvent Contamination: Presence of water or amines.[1]
-
Thermal Runaway: Exotherm was not managed during initiation.[1] Corrective Action:
-
Ensure p-toluic acid is dry (moisture can hydrolyze NBS to HBr + Succinimide, triggering ionic pathways).[1]
-
Use a heating block with PID control, not an oil bath with a manual dial.
Logic Tree for Troubleshooting
Figure 2: Decision matrix for in-process reaction monitoring.
Frequently Asked Questions (FAQs)
Q: Can I use UV light instead of heating? A: Yes, photochemical initiation (using a tungsten lamp or blue LED) allows the reaction to proceed at lower temperatures (25°C - 40°C).[1] This is excellent for heat-sensitive substrates but requires specialized glassware (quartz or borosilicate) and can suffer from light attenuation in scale-up (the "dark center" effect).[1] For standard lab scale (<50g), thermal initiation is more robust and reproducible.
Q: Why do you recommend Benzotrifluoride over CCl4?
A: Carbon Tetrachloride (
Q: My p-toluic acid is not dissolving. Is this a problem?
A: Radical brominations are often heterogeneous (slurries). As the reaction proceeds, the product (
References
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[1][8][9][10][11][12] Chemical Reviews, 43(2), 271–317. Link
-
Wohl, A. (1919). Bromination of Unsaturated Compounds with N-Bromoacetamide.[1] Berichte der deutschen chemischen Gesellschaft.[1]
-
Ziegler, K., et al. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung.[1][8] Justus Liebigs Annalen der Chemie.[1]
-
Sigma-Aldrich Technical Bulletin. Thermal Initiators: Decomposition Rate and Half-Life.Link
-
Org. Synth. 1953, 33, 96. p-Bromomethylbenzoic Acid.[1][5] (Classic procedure using CCl4 - provided for mechanistic context). Link
Sources
- 1. US2535131A - Process for brominating p-toluyl benzoic acid - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. ijisrt.com [ijisrt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
controlling exotherms during the scale-up of 4-(Dibromomethyl)-benzoic acid synthesis
Topic: Controlling Exotherms & Thermal Runaways in Benzylic Brominations Target Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists Current Status: ONLINE
Executive Safety Briefing: The "Sleeping Giant" Hazard
The Core Problem: The synthesis of 4-(Dibromomethyl)-benzoic acid from 4-methylbenzoic acid (p-toluic acid) involves a double radical substitution using N-bromosuccinimide (NBS).[1] This reaction is autocatalytic and characterized by a dangerous induction period .
In a small lab flask (100 mL), the heat dissipates quickly. On a kilogram scale, the accumulation of unreacted NBS during the induction period creates a "sleeping giant." Once the reaction initiates, the accumulated reagent reacts simultaneously, releasing a massive exotherm that exceeds the cooling capacity of standard pilot plant reactors, leading to solvent boil-over or thermal explosion.
Critical Mechanism:
-
Step 1: 4-methylbenzoic acid
4-(bromomethyl)benzoic acid (Fast, Exothermic). -
Step 2: 4-(bromomethyl)benzoic acid
4-(dibromomethyl)benzoic acid (Slower, Higher Activation Energy).
Key Risk: The transition from Step 1 to Step 2 often stalls. If operators add the full 2.2+ equivalents of NBS upfront, the energy potential for both steps sits in the reactor, waiting for a trigger.
Troubleshooting Guide (Q&A Format)
Issue 1: The Reaction Won't Start (Induction Period)
User Report: "I've added my NBS and initiator at reflux (80°C in chlorobenzene), but I see no reflux rate increase and the color is still pale yellow. Should I add more initiator?"
Technical Support Response: STOP. DO NOT ADD MORE REAGENTS. You are likely in the "Induction Plateau." Adding more initiator or NBS now increases the thermal potential energy without triggering the consumption. When it finally kicks off, it will be violent.
Diagnostic Steps:
-
Check the Color: The reaction mixture should turn orange/red (bromine release) and then fade to pale yellow as initiation cycles. A persistent yellow/white slurry means no initiation.
-
Verify Oxygen Removal: Oxygen is a radical scavenger. Did you sparge with Nitrogen for at least 30 minutes? Residual
inhibits the radical chain. -
The "5% Rule": Never add the full NBS load at once. Add 5% of the NBS and 10% of the initiator . Wait for the exotherm (temperature spike) or distinct color change (orange to pale). Only proceed with the rest of the feed after this confirmation.
Issue 2: Sudden Temperature Spike During the Second Bromination
User Report: "The mono-bromination went fine. As we continued heating to drive the di-bromo formation, the temperature suddenly spiked 15°C above the setpoint, overpowering the condenser."
Technical Support Response: This is a classic Accumulation Runaway . The second bromination is slower. If you added the second equivalent of NBS too quickly relative to the reaction rate, you built up a reservoir of unreacted NBS.
Corrective Action (Immediate):
-
Cut Heat: Stop the jacket heating immediately.
-
Emergency Cooling: Apply full cooling to the jacket.
-
Dilution (If safe): Add cold solvent only if the reactor has headspace and the solvent is compatible (e.g., cold chlorobenzene). This adds thermal mass.
Prevention for Next Batch:
-
Switch to Semi-Batch: Do not charge all NBS upfront. Use a solid dosing funnel or a slurry pump to add NBS continuously over 4–6 hours.
-
Reaction-Controlled Addition: Link the NBS feed rate to the reactor temperature. If
, the feed pump must automatically stop (Interlock).
Issue 3: Impurity Profile (Tribromo vs. Monobromo)
User Report: "We are seeing 15% tribromomethyl impurity, but significant unreacted monobromo species remains."
Technical Support Response: This indicates Temperature/Stoichiometry Misalignment .
-
Tribromo formation is favored by high local concentrations of NBS (poor mixing) and excessive temperatures.
-
Unreacted Monobromo indicates the reaction stalled before completion.
Optimization:
-
Temperature: Lower the jacket temperature but extend the reaction time.
-
Stoichiometry: Use exactly 2.05–2.1 equivalents. Excess NBS (>2.2 eq) drives tribromination.
-
Light Source: If thermal initiation is inconsistent, consider Photochemical Initiation (LEDs at 450nm). Light provides a constant, switchable initiation source that stops immediately if turned off, offering better safety control than chemical initiators.
Experimental Protocol: Safe Semi-Batch Scale-Up
Objective: Synthesis of this compound (1 kg scale) with active exotherm control.
Reagents:
-
4-Methylbenzoic acid (Substrate): 1.0 equiv
-
N-Bromosuccinimide (NBS): 2.1 equiv (Divided use)
-
AIBN (Azobisisobutyronitrile): 0.02 equiv (Dissolved in solvent)
-
Solvent: Chlorobenzene or Acetonitrile (degassed)
Protocol:
| Step | Action | Critical Parameter |
| 1. Prep | Charge Substrate and Solvent into reactor. Sparge with | |
| 2. Heat | Heat mixture to 80°C (or reflux temp). | Stable Baseline T |
| 3. Seed | Add 5% of total NBS and 10% of AIBN solution . | Watch for |
| 4. Verify | Wait 15–30 mins. Look for "Orange | Go/No-Go Point |
| 5. Feed | Start dosing remaining NBS (solid feeder or slurry) and AIBN (liquid feed). | Rate: 4–6 hours |
| 6. Interlock | CRITICAL: If Reactor T > 85°C, STOP FEEDS automatically. | Safety Loop Active |
| 7. Cook | After addition, hold at 85°C for 2 hours. | HPLC Monitoring |
| 8. Cool | Cool to 20°C. Filter succinimide byproduct. | Solids removal |
Visualizing the Safety Logic (Graphviz)
The following diagram illustrates the "Interlock Logic" required for safe scale-up. It shows how the system must react to temperature deviations to prevent runaway.
Caption: Feedback control loop for semi-batch NBS addition. The feed pump is hard-wired to the temperature sensor to prevent reagent accumulation.
FAQ: Expert Insights
Q: Can I use Carbon Tetrachloride (
Q: Why not add all the NBS at room temperature and then heat up?
A: This is the most dangerous method possible. You create a "thermal bomb." As you heat up, you reach the initiation temperature (
Q: How do I know if I've made the dibromo or just the monobromo? A: Use 1H NMR .
-
Mono-bromo (
): Singlet around 4.5 ppm. -
Di-bromo (
): Singlet shifted downfield, typically around 6.6–6.8 ppm. -
Tri-bromo (
): No benzylic proton (disappears). Look for aromatic shifts.
References
-
Guan, M., et al. (2021).[2] Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. [Link][2]
-
Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination: A Safe and Green Process. Angewandte Chemie International Edition. [Link]
-
Sperry, J. B., et al. (2021). The Current State of Benzylic Bromination in Process Chemistry. Organic Process Research & Development. [Link]
-
Org. Synth. (1955). 2,4,6-Tribromobenzoic Acid (General Bromination Safety). Organic Syntheses, Coll. Vol. 3, p.796. [Link]
Sources
removing transition metal catalyst residues from 4-(Dibromomethyl)-benzoic acid
Topic: Removing Transition Metal Catalyst Residues
Module 1: Critical Constraints & Stability Analysis
Before attempting any purification, you must understand the chemical vulnerabilities of 4-(Dibromomethyl)-benzoic acid . This molecule presents a "perfect storm" for purification failures because it contains two conflicting functional groups:
-
The Carboxylic Acid (-COOH): A hard donor that binds tightly to transition metals (Pd, Cu, Ru), making simple filtration ineffective.
-
The Geminal Dibromide (-CHBr₂): A masked aldehyde that is highly sensitive to hydrolysis.
The "Silent Killer": Hydrolysis Risk
The most common error researchers make is treating this molecule like a standard benzoic acid derivative. Do not use aqueous basic washes (NaOH, NaHCO₃, NH₄OH) to remove metals.
-
Mechanism of Failure: In the presence of water and base (or heat), the gem-dibromide undergoes hydrolysis to form 4-formylbenzoic acid (aldehyde impurity). This is often irreversible and difficult to separate.[1]
Figure 1: Stability profile of the gem-dibromide moiety. Aqueous base triggers rapid degradation.
Module 2: Troubleshooting & FAQs
Q1: I used a standard aqueous workup, but my Pd levels are still >500 ppm. Why?
A: Carboxylic acids act as ligands. The palladium is likely coordinated to the carboxylate oxygen atoms, forming a stable complex that is soluble in the organic phase. Simple water/brine washes cannot break this coordination. You need a competitive ligand (like a thiol or a specific chelator) that binds Pd stronger than the -COOH group does.
Q2: Can I use Activated Carbon (Charcoal) to clean this up?
A: You can, but it is not recommended as the primary method.
-
Pros: Cheap, removes some colloidal metal.
-
Cons: High yield loss (the dibromide sticks to carbon), messy filtration, and often fails to remove soluble Pd(II) complexes. Use carbon only as a polishing step, not for bulk removal.
Q3: What solvent system should I use for crystallization?
A: Avoid alcohols (MeOH, EtOH) if possible, as they can react with the dibromide under acidic/hot conditions to form acetals.
-
Recommended: Toluene (high solubility at heat, low at cold) or Ethyl Acetate/Heptane.
-
Note: Crystallization alone often "traps" metals inside the crystal lattice (occlusion). It is best used after a scavenging step.
Module 3: Recommended Protocols
Method A: Solid-Supported Scavengers (The Gold Standard)
Best for: High-value intermediates, strict ICH Q3D compliance (<10 ppm).
This method relies on Si-Thiol (Silica-supported thiol) or Si-TMT (Trimercaptotriazine). These functional groups bind Pd/Cu/Ru irreversibly, and the silica backbone allows for easy filtration without introducing water.
Protocol:
-
Dissolution: Dissolve the crude this compound in THF or Ethyl Acetate (10 volumes). Ensure the solvent is anhydrous to protect the dibromide.
-
Loading: Add Si-Thiol scavenger (SiliCycle or Biotage).
-
Dosage: Start with 4 equivalents relative to the residual metal content (if known). If unknown, use 10-20 wt% relative to the substrate.
-
-
Incubation: Stir gently at 25°C to 35°C for 4–12 hours.
-
Tip: Do not reflux. Higher heat increases the risk of HBr elimination or degradation.
-
-
Filtration: Filter the suspension through a pad of Celite or a 0.45 µm membrane to remove the silica-metal complex.
-
Concentration: Evaporate the filtrate under reduced pressure (<40°C) to obtain the purified solid.
Method B: Crystallization with L-Cysteine (The Bulk Solution)
Best for: Large scale (>100g) where resins are too expensive.
While aqueous washes are dangerous, L-Cysteine is a potent metal scavenger that can be used in a "non-aqueous" mode during crystallization.
Protocol:
-
Dissolution: Dissolve crude material in Ethyl Acetate at 50°C.
-
Scavenger Addition: Add L-Cysteine (0.5 wt% relative to substrate) directly to the hot solution. Note: L-Cysteine is not soluble in EtOAc; it acts as a solid adsorbent.
-
Digestion: Stir the slurry at 50°C for 1 hour. The L-Cysteine will chelate surface metals.
-
Hot Filtration: Filter the hot solution quickly to remove the L-Cysteine (which now holds the metal).
-
Crystallization: Add n-Heptane (anti-solvent) slowly to the filtrate while cooling to 0°C.
-
Isolation: Filter the white crystals and wash with cold Heptane.
Module 4: Comparative Data & Decision Logic
Performance Matrix
| Method | Metal Removal Efficiency | Yield | Risk of Hydrolysis | Scalability |
| Si-Thiol Resin | High (95%+) | High (>90%) | Low (Anhydrous) | High |
| Activated Carbon | Moderate (50-70%) | Low (<80%) | Low | Medium |
| Aq. NaHCO3 Wash | Low (<20%) | N/A | Critical (High) | N/A |
| Crystallization (EtOAc/Hept) | Moderate (60-80%) | Moderate (85%) | Low | High |
Decision Tree: Select Your Workflow
Figure 2: Logic flow for selecting the appropriate purification method based on contamination levels.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[2] Link
-
SiliCycle Inc. (2023). Metal Scavenging Solutions: SiliaMetS® User Guide.Link
-
International Council for Harmonisation (ICH). (2019). ICH Guideline Q3D (R1) on Elemental Impurities.Link
-
Biotage. (2023).[3][4] Strategies for Metal Removal in Pharmaceutical Synthesis.Link
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup). Link
Sources
Validation & Comparative
Technical Guide: 1H NMR Chemical Shift Analysis for 4-(Dibromomethyl)benzoic Acid
Executive Summary: The "Benzylic Watchtower"
In the radical bromination of p-toluic acid (4-methylbenzoic acid), identifying the 4-(dibromomethyl)benzoic acid intermediate is a critical checkpoint. This compound is the gateway to synthesizing terephthalaldehyde and other high-value APIs. However, it exists in a precarious equilibrium between the under-brominated starting material and the over-brominated tribromomethyl impurity.
The Core Challenge: The aromatic regions of the starting material, product, and impurities overlap significantly (AA'BB' systems), making them unreliable for rapid process monitoring.
The Solution: This guide focuses on the Benzylic Proton Region (2.0 – 7.5 ppm) . By tracking the migration of the benzylic proton signal, researchers can objectively quantify reaction progress without complex deconvolution.
Theoretical Basis & Structural Logic
The chemical shift (
-
Starting Material (
): The protons are shielded.[1] -
Mono-bromo (
): Bromine is electronegative, desheilding the protons (downfield shift). -
Target Di-bromo (
): Two bromine atoms exert a cumulative deshielding effect, pushing the signal significantly downfield into the aromatic window. -
Tri-bromo (
): No protons remain. This species is "silent" in the aliphatic/benzylic region but will alter the aromatic splitting patterns.
Comparative Analysis: Diagnostic Chemical Shifts
The following data is standardized for DMSO-
Table 1: Spectral Fingerprint of Reaction Components[2]
| Analyte | Functional Group | Benzylic | Multiplicity | Integral | Diagnostic Status |
| p-Toluic Acid (SM) | 2.35 – 2.40 | Singlet | 3H | Reactant (Monitor disappearance) | |
| 4-(Bromomethyl)benzoic acid | 4.65 – 4.75 | Singlet | 2H | Intermediate (Under-brominated) | |
| 4-(Dibromomethyl)benzoic acid | 6.90 – 7.15 * | Singlet | 1H | TARGET (Critical Process Parameter) | |
| 4-(Tribromomethyl)benzoic acid | Silent | N/A | 0H | Impurity (Over-brominated) | |
| 4-Formylbenzoic acid | 10.0 – 10.1 | Singlet | 1H | Hydrolysis Artifact (Avoid moisture) |
*Note on Target Shift: The methine proton of the dibromomethyl group typically appears near 6.6 ppm in neutral benzenes. The electron-withdrawing para-carboxylic acid shifts this further downfield to the ~7.0 ppm range.
Visualizing the Shift Mechanics
The addition of bromine atoms causes a stepwise downfield migration:
Experimental Protocol: Self-Validating Identification
To ensure reproducibility and distinguish the target from artifacts, follow this strict protocol.
A. Sample Preparation (DMSO- )
-
Rationale: DMSO disrupts carboxylic acid hydrogen-bonding dimers, sharpening the spectra compared to
. -
Step 1: Weigh 10–15 mg of the crude reaction mixture.
-
Step 2: Dissolve in 0.6 mL of DMSO-
(containing 0.03% TMS as internal standard). -
Step 3: Agitate until fully dissolved. If the solution is cloudy, filter through a cotton plug (precipitates may be inorganic salts from the bromination source).
B. Acquisition Parameters[6][7]
-
Pulse Sequence: Standard 1D Proton (
or equivalent). -
Relaxation Delay (D1): Set to
seconds.-
Why? The benzylic protons have different relaxation times (
). Short delays can distort integration ratios, leading to incorrect yield calculations.
-
-
Scans: 16 (sufficient for >10 mg sample).
C. Data Processing & Integration[8]
-
Phase & Baseline: Apply automatic phase correction and polynomial baseline correction.
-
Reference: Calibrate TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).
-
Integration Strategy:
-
Set the Aromatic Region (7.4 – 8.1 ppm) as a reference integral of 4.0 (assuming the ring is intact).
-
Integrate the diagnostic zones from Table 1.
-
Calculation: Relative % of Target =
(normalized for proton count).
-
Decision Logic & Workflow Diagram
The following diagram illustrates the decision process for a researcher analyzing the crude spectra.
Figure 1: Spectral interpretation logic tree for identifying 4-(dibromomethyl)benzoic acid and common impurities.
Troubleshooting & Artifacts
The "Silent" Over-Bromination
The most dangerous impurity is 4-(tribromomethyl)benzoic acid .
-
Symptom: The benzylic region shows no peaks (SM, Mono, and Di are absent), yet the mass balance is correct.
-
Confirmation: Look at the aromatic region. The tribromomethyl group is extremely electron-withdrawing. The aromatic doublets will shift downfield compared to the dibromo derivative, and the symmetry of the AA'BB' system may tighten.
Solvent Peaks (DMSO- )
-
Water: Appears broad around 3.33 ppm . Do not confuse with aliphatic impurities.
-
DMSO: Quintet at 2.50 ppm . This is dangerously close to the starting material methyl peak (2.40 ppm).
-
Mitigation: Ensure high-quality shimming. If the DMSO satellite peaks overlap with the starting material, switch to a higher field instrument (400 MHz+) or use a solvent suppression technique, though simply ensuring dry DMSO usually suffices.
References
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][3][4][5][2][6] Link
-
BenchChem. (2025).[6] Decoding the 1H NMR Signal of Bromomethyl Protons: A Comparative Guide.Link
-
ChemicalBook. (2023).[7] Methyl 4-(bromomethyl)benzoate 1H NMR Spectrum. (Used for comparative shift analysis of the mono-bromo analog).[6] Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Grignard Reagents. Journal of Organic Chemistry.[3] Link
-
University of Pretoria. (2023). Migrating 1H NMR peaks in the benzylation of adenine. (Demonstrates benzylic shift migration principles). Link
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR spectrum [chemicalbook.com]
A Spectroscopic Guide to Differentiating 4-(Dibromomethyl)-benzoic Acid and 4-(Bromomethyl)-benzoic Acid
In the realm of pharmaceutical development and organic synthesis, the precise identification of chemical structures is paramount. Even subtle differences in molecular architecture can lead to vastly different chemical reactivity and biological activity. This guide provides a comprehensive comparison of two structurally similar compounds, 4-(Dibromomethyl)-benzoic acid and 4-(Bromomethyl)-benzoic acid, utilizing a suite of spectroscopic techniques. By understanding their distinct spectral fingerprints, researchers can confidently distinguish between these two valuable synthetic intermediates.
Introduction
4-(Bromomethyl)-benzoic acid and its dibrominated counterpart are important building blocks in the synthesis of a variety of organic molecules.[1][2] Their utility stems from the reactive benzylic bromide functional group, which can readily participate in nucleophilic substitution reactions. However, the presence of one versus two bromine atoms on the methyl group dramatically influences the compound's properties and subsequent reactivity. Incomplete or over-bromination during synthesis can lead to mixtures that are challenging to separate and characterize. Herein, we detail how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry can be effectively employed to unambiguously differentiate these two compounds.
Structural Differences and Analytical Workflow
The key distinction between the two molecules lies in the number of bromine atoms attached to the benzylic carbon. This seemingly minor change has a profound impact on the electronic environment of the neighboring protons and carbons, providing a clear basis for spectroscopic differentiation.
Caption: Molecular structures of the two benzoic acid derivatives.
The following analytical workflow is recommended for distinguishing between the two compounds:
Caption: Recommended analytical workflow for compound identification.
¹H NMR Spectroscopy: A Tale of Two Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between these two compounds. The chemical shift and multiplicity of the benzylic proton(s) are highly informative.
4-(Bromomethyl)-benzoic acid: The key diagnostic signal is a singlet corresponding to the two equivalent protons of the bromomethyl group (-CH₂Br). Due to the electron-withdrawing effect of the adjacent bromine atom and the benzene ring, this singlet is expected to appear in the downfield region, typically around 4.5-5.0 ppm . The four aromatic protons will present as two doublets, characteristic of a 1,4-disubstituted benzene ring.
This compound: The presence of a second bromine atom on the benzylic carbon significantly alters the ¹H NMR spectrum. The single proton of the dibromomethyl group (-CHBr₂) will also appear as a singlet, but it will be shifted further downfield compared to its monobrominated counterpart due to the increased inductive effect of the two bromine atoms. The predicted chemical shift for this proton is in the range of 6.5-7.0 ppm . The aromatic region will again show a pattern typical of 1,4-disubstitution.
| Compound | Benzylic Proton Signal | Aromatic Proton Signals | Carboxylic Acid Proton |
| 4-(Bromomethyl)-benzoic acid | ~4.7 ppm (s, 2H) | ~7.5-8.1 ppm (m, 4H) | ~13 ppm (s, 1H) |
| This compound | ~6.6 ppm (s, 1H) | ~7.6-8.2 ppm (m, 4H) | ~13 ppm (s, 1H) |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information, particularly regarding the chemical environment of the carbon atoms.
4-(Bromomethyl)-benzoic acid: The carbon of the bromomethyl group (-CH₂Br) will appear at a characteristic chemical shift, typically in the range of 30-35 ppm . The aromatic carbons will show four distinct signals due to the symmetry of the molecule, and the carboxylic acid carbonyl carbon will be observed significantly downfield, usually above 165 ppm.
This compound: The carbon of the dibromomethyl group (-CHBr₂) will be shifted significantly downfield compared to the monobrominated analogue due to the additive effect of the two bromine atoms. The predicted chemical shift for this carbon is in the range of 40-50 ppm . The pattern of the aromatic and carboxylic acid carbons will be similar to the monobrominated compound, with minor shifts.
| Compound | Benzylic Carbon (ppm) | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) |
| 4-(Bromomethyl)-benzoic acid | ~32 | ~129-145 | ~167 |
| This compound | (Predicted) ~45 | (Predicted) ~129-148 | (Predicted) ~166 |
Infrared (IR) Spectroscopy: Probing Functional Groups
While IR spectroscopy is less definitive than NMR for distinguishing these two specific structures, it is excellent for confirming the presence of key functional groups. Both compounds will exhibit characteristic absorptions for the carboxylic acid group: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch around 1680-1710 cm⁻¹ . The primary difference will be in the fingerprint region, where the C-Br stretching vibrations occur. The dibrominated compound may show a more intense or complex set of absorptions in the 500-700 cm⁻¹ region where the C-Br stretch is typically observed.
Mass Spectrometry: Unveiling the Molecular Weight
Mass spectrometry provides the molecular weight of the compound and valuable fragmentation information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio) is a key diagnostic feature.
4-(Bromomethyl)-benzoic acid: The molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity at m/z 214 and 216. A common fragmentation pathway is the loss of the bromine atom, leading to a prominent peak at m/z 135.[3]
This compound: The molecular ion peak will exhibit a characteristic isotopic cluster for two bromine atoms (M⁺, M+2, M+4) with relative intensities of approximately 1:2:1 at m/z 292, 294, and 296. The loss of one bromine atom would result in a fragment ion cluster around m/z 213 and 215, while the loss of both bromine atoms would lead to a fragment at m/z 135.
Experimental Protocols
Sample Preparation for NMR Spectroscopy:
-
Weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
Sample Preparation for IR Spectroscopy:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Sample Preparation for Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
Conclusion
The differentiation of this compound and 4-(Bromomethyl)-benzoic acid is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR and Mass Spectrometry, in particular, provide unambiguous evidence for the number of bromine atoms present in the molecule. By carefully analyzing the chemical shifts, multiplicities, and fragmentation patterns, researchers can ensure the identity and purity of their synthetic materials, a critical step in the development of new pharmaceuticals and fine chemicals.
References
-
PubChem. 4-(Bromomethyl)benzoic acid. [Link]
-
Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]
-
Chegg. Provided below is the IR spectrum of 4-bromomethylbenzoic acid. [Link]
-
SpectraBase. 4-(Bromomethyl)benzoic acid. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
NIST WebBook. Benzoic acid, 4-bromo-, methyl ester. [Link]
Sources
HPLC Method Development for Purity Analysis of 4-(Dibromomethyl)-benzoic Acid
Executive Summary
The analysis of 4-(Dibromomethyl)-benzoic acid (4-DBMBA) presents a specific set of stability and selectivity challenges that disqualify many standard "generic" purity methods. As a critical intermediate—often used in the synthesis of sartans and antifungals—its purity directly impacts downstream yield and genotoxic impurity profiles.
This guide compares High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR), establishing why Reverse-Phase HPLC (RP-HPLC) is the superior standard if and only if specific stability protocols are enforced. We provide a validated, stability-indicating workflow designed to prevent the common error of "in-situ degradation" during analysis.
Part 1: The Analytical Challenge
To develop a robust method, one must first understand the molecule's reactivity. 4-DBMBA contains two conflicting functional groups regarding analysis:
-
Carboxylic Acid: Requires pH control (acidic mobile phase) to prevent peak tailing.
-
Benzylic Dibromide: Highly susceptible to solvolysis (hydrolysis or alcoholysis).
The Degradation & Impurity Landscape
The primary failure mode in analyzing this compound is the formation of artifacts during sample preparation. In protic solvents (like Methanol), the benzylic bromides undergo nucleophilic substitution.
Figure 1: Synthesis and Degradation Pathways
Caption: Reaction pathway showing critical impurities (Mono-bromo) and stability risks (Aldehyde/Ethers).
Part 2: Comparative Analysis (HPLC vs. GC vs. NMR)
Why choose HPLC? Below is an objective comparison of the three primary analytical techniques for benzylic halides.
| Feature | RP-HPLC (Recommended) | GC-FID/MS | qNMR |
| Primary Mechanism | Polarity & Hydrophobicity | Volatility | Nuclear Spin |
| Suitability for 4-DBMBA | High. Analyzes directly without derivatization. | Low. Carboxylic acid requires methylation; benzylic bromides are thermally unstable. | Medium. Good for structure, poor for trace impurities (<0.1%). |
| Risk Factor | Hydrolysis in mobile phase (manageable). | Thermal Degradation inside the injector port (High Risk). | Low sensitivity; overlapping aromatic signals. |
| Limit of Quantitation | < 0.05% (Trace analysis capable). | < 0.05% (If stable).[1][2] | ~1.0% (Typically).[1] |
Expert Insight: While GC is standard for alkyl halides, 4-DBMBA combines a high boiling point (carboxylic acid) with thermal lability (C-Br bond). Injecting this directly into a GC inlet at 250°C often leads to debromination or decarboxylation, yielding false impurity profiles. HPLC allows analysis at ambient temperatures, preserving the sample integrity.
Part 3: Method Development Strategy
Stationary Phase Selection
-
Standard: C18 (Octadecyl). Provides the strongest hydrophobic retention to separate the Mono-bromo (less hydrophobic) from the Di-bromo (more hydrophobic).
-
Alternative: Phenyl-Hexyl. Offers unique selectivity for halogenated aromatics through
interactions, potentially useful if the C18 separation is insufficient.
Mobile Phase & pH Control
The pKa of benzoic acid is ~4.[3]2. The electron-withdrawing bromine groups lower this further (~3.5).
-
Requirement: Mobile phase pH must be < 2.5 to keep the acid fully protonated (unionized). This ensures sharp peaks and consistent retention.
-
Buffer: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic acid (TFA). Avoid Acetate/Formate buffers (pH > 3) as they may cause peak splitting.
The "Solvent Effect" (Critical Protocol)
Never use Methanol as the sample diluent or primary organic modifier if the run time is long. Methanol acts as a nucleophile, attacking the benzylic carbon to form the methoxy-ether artifact.
-
Rule: Use Acetonitrile (ACN) exclusively for the organic modifier.
-
Sample Diluent: Acetonitrile or Tetrahydrofuran (THF).
Part 4: Validated Experimental Protocol
This protocol is designed to be stability-indicating , separating the target from its hydrolysis precursors and products.
A. Chromatographic Conditions[1][2][3][4][5][6][7][8]
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Do not heat >30°C to prevent degradation) |
| Detector | UV at 254 nm (primary) and 210 nm (secondary) |
| Injection Vol | 5 - 10 µL |
B. Gradient Program
The gradient is designed to elute the polar hydrolysis products early, followed by the starting material, mono-bromo, and finally the di-bromo target.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 20% | Initial Hold (Elute polar aldehydes) |
| 3.0 | 20% | Isocratic hold |
| 15.0 | 80% | Linear Ramp (Elute SM and Bromides) |
| 20.0 | 80% | Wash |
| 20.1 | 20% | Re-equilibration |
| 25.0 | 20% | End |
C. Sample Preparation (Self-Validating Step)
To ensure the method is not generating the impurities it detects, perform this Solution Stability Check :
-
Stock Solution: Dissolve 25 mg of 4-DBMBA in 25 mL of pure Acetonitrile .
-
Stress Test: Inject immediately (T=0). Wait 4 hours. Inject again (T=4h).
-
Validation: If the impurity profile changes (e.g., area of peak at RRT 0.2 increases), your solvent is wet or reactive. Ensure ACN is dry.
Part 5: Data Interpretation & Troubleshooting
Expected Elution Order (Relative Retention Time):
-
4-Formylbenzoic acid (Aldehyde): RRT ~0.3 (Most Polar/Hydrolyzed)
-
4-Methylbenzoic acid (SM): RRT ~0.8
-
4-(Bromomethyl)-benzoic acid (Mono): RRT ~0.9
-
This compound (Target): RRT = 1.00
-
4-(Tribromomethyl)-benzoic acid: RRT > 1.1 (If present)
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or ionization. | Ensure Mobile Phase A has 0.1% TFA/Phosphoric acid. |
| New Peak appearing over time | Hydrolysis of the dibromo group.[1] | Check water content in ACN diluent; keep autosampler cool (4°C). |
| Split Peaks | Sample solvent too strong (100% ACN vs low organic initial gradient). | Dilute sample with 20-30% acidic water immediately before injection, or reduce injection volume. |
References
-
Sielc Technologies. "Separation of Benzoic acid, 4-(bromomethyl)- on Newcrom R1 HPLC column." Sielc.com. Accessed February 9, 2026. [Link]
-
Freitas, L., et al. "Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid." Journal of Chromatographic Science, Oxford Academic.[1] Accessed February 9, 2026. [Link]
-
Welch Materials. "Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC." Welch-us.com. Accessed February 9, 2026. [Link]
-
Subbaiah, N., et al. "Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid."[4] International Journal of Science and Research.[4] Accessed February 9, 2026. [Link]
Sources
FT-IR spectral peaks characteristic of 4-(Dibromomethyl)-benzoic acid
The following guide is structured as a technical comparison and application manual for researchers utilizing 4-(Dibromomethyl)-benzoic acid, particularly in the context of synthesis monitoring and purity assessment.
Content Type: Publish Comparison Guide Subject: FT-IR Spectral Analysis & Reaction Monitoring Audience: Synthetic Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary: The Analytical Challenge
This compound is a critical intermediate, often synthesized via the radical bromination of p-toluic acid. In drug development (e.g., antifolates or polymer precursors), the purity of this geminal dibromide is paramount.
The analytical challenge lies in distinguishing the target gem-dibromide from its precursor (p-toluic acid ) and its under-brominated intermediate (4-(bromomethyl)benzoic acid ). This guide provides a comparative spectral framework to identify these species without relying solely on time-consuming HPLC or NMR methods.
Comparative Spectral Architecture
To accurately identify this compound, one must analyze the spectrum not in isolation, but in contrast to its reaction partners. The transition from a methyl group (–CH₃) to a gem-dibromomethyl group (–CHBr₂) induces specific, predictable shifts in the FT-IR spectrum.
Table 1: Comparative Peak Assignments (Precursor vs. Target)
| Functional Group | Vibration Mode | p-Toluic Acid (Precursor) | 4-(Bromomethyl)- (Intermediate) | 4-(Dibromomethyl)- (Target) |
| Carboxylic Acid | O–H Stretch | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ | 2500–3300 cm⁻¹ |
| Carbonyl | C=O[1][2][3] Stretch | ~1680 cm⁻¹ | ~1685 cm⁻¹ | 1690–1700 cm⁻¹ (Inductive shift) |
| Aliphatic Chain | C–H Stretch | 2850–2960 cm⁻¹ (Strong, Multiple) | 2900–3000 cm⁻¹ (Reduced intensity) | ~3000 cm⁻¹ (Weak/Singlet) |
| Alkyl Halide | C–Br Stretch | Absent | 600–700 cm⁻¹ (Single band region) | 550–650 cm⁻¹ (Split/Geminal pattern) |
| Fingerprint | CH₂ vs CH Wag | ~1380 cm⁻¹ (CH₃ deformation) | ~1230 cm⁻¹ (CH₂ wag) | Distinct methine wag absent in Mono/Methyl |
Key Diagnostic Indicators
-
The Carbonyl Shift: The introduction of two electronegative bromine atoms on the benzylic carbon exerts a strong inductive effect ($ -I $), withdrawing electron density from the aromatic ring. This typically shifts the carboxylic $ C=O $ stretch to a slightly higher wavenumber compared to p-toluic acid.
-
The "Hollow" C-H Region: The most immediate visual cue of reaction completion is the collapse of the aliphatic C-H stretching region. p-Toluic acid has strong methyl peaks. The target dibromo compound possesses only a single benzylic proton, resulting in a very weak, often obscured absorption near 3000 cm⁻¹.
-
Geminal Dibromide Fingerprint: Unlike the monobromide, which shows a standard C-Br stretch, gem-dibromides often exhibit a complex band structure in the 500–650 cm⁻¹ region due to symmetric and asymmetric stretching of the $ C-Br_2 $ moiety.
Experimental Protocol: Ensuring Spectral Fidelity
The physical state of this compound (solid powder) requires specific handling to avoid artifacts such as Christansen effects or hygroscopic broadening.
Method A: Diamond ATR (Attenuated Total Reflectance)
Recommended for rapid reaction monitoring.
-
Preparation: Ensure the ATR crystal (Diamond/ZnSe) is chemically clean. Background scan (air) is mandatory.
-
Loading: Place ~5 mg of the crude solid directly onto the crystal.
-
Compression: Apply high pressure using the anvil. Critical: The sample must be ground to a fine powder before placing on the crystal to ensure uniform contact; coarse crystals yield poor signal-to-noise ratios in the fingerprint region.
-
Acquisition: 16–32 scans at 4 cm⁻¹ resolution.
Method B: KBr Pellet Transmission
Recommended for final purity characterization.
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dry).
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder.
-
Pressing: Press at 8–10 tons for 2 minutes under vacuum to remove trapped air/moisture.
-
Validation: The O-H region (3400 cm⁻¹) should not show a sharp "free water" spike, which would indicate wet KBr.
Reaction Monitoring Workflow
The following logic flow illustrates how to use FT-IR to make real-time decisions during the bromination of p-toluic acid.
Figure 1: Decision logic for monitoring the radical bromination of p-toluic acid using FT-IR spectral markers.
Technical Nuances & Troubleshooting
Distinguishing the "Over-Brominated" Impurity
A common risk is over-bromination to the tribromomethyl derivative.
-
Spectral Sign: Complete disappearance of all aliphatic C-H stretching (including the weak methine ~3000 cm⁻¹).
-
C-Br Region: The C-Br bands will shift significantly and broaden further due to the $ -CBr_3 $ group dynamics.
-
Carbonyl: The inductive effect is maximized, potentially shifting the $ C=O $ stretch >1705 cm⁻¹.
Solvent Interference
If the reaction is performed in chlorobenzene or carbon tetrachloride:
-
Warning: Solvent peaks can mask the C-Br region.
-
Solution: FT-IR is best performed on a dried aliquot (solvent removed via rotary evaporation or nitrogen stream) rather than the liquid reaction mixture.
References
-
National Institute of Standards and Technology (NIST). p-Toluic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
SpectraBase. 4-(Bromomethyl)benzoic acid FTIR Spectra. John Wiley & Sons, Inc. [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table - Halogenated Compounds. [Link]
-
Doc Brown's Chemistry. The Infrared Spectrum of Benzoic Acid. [Link]
Sources
Technical Guide: Mass Spectrometry Characterization of 4-(Dibromomethyl)-benzoic Acid
Executive Summary
4-(Dibromomethyl)-benzoic acid is a critical benzylic halide intermediate often employed in the synthesis of aldehyde-functionalized pharmaceuticals (via Sommelet reaction or hydrolysis) and heterocycles. Its analysis presents specific challenges due to the competing fragmentation pathways of the electron-withdrawing carboxylic acid group and the labile dibromomethyl moiety.
This guide provides a comparative analysis of analytical approaches for this compound, distinguishing it from common process impurities (mono-bromo precursors and tri-bromo byproducts). It synthesizes theoretical isotopic distributions with practical fragmentation mechanisms to serve as a definitive reference for structural confirmation.[1]
Part 1: Structural & Isotopic Framework[1]
Before interpreting spectra, the analyst must validate the molecular ion cluster. The presence of two bromine atoms creates a distinct isotopic signature that serves as the primary confirmation of the "dibromo" state versus "monobromo" impurities.
Isotopic Signature Analysis (The "Fingerprint")
Bromine exists as
| Compound State | Formula | Isotopic Pattern (M : M+2 : M+4) | Diagnostic Value |
| Target Product | 1 : 2 : 1 | Confirms Dibromomethyl group.[1] | |
| Precursor (Impurity) | 1 : 1 (No M+4) | Indicates under-bromination.[1] | |
| Over-brominated | 1 : 3 : 3 : 1 | Indicates over-bromination (Tribromo).[1] |
Critical Check: In Low-Resolution MS, look for the "triplet" cluster at m/z 292, 294, and 296. The central peak (294) will be approximately twice the intensity of the flanking peaks.
Part 2: Comparative Analysis of Ionization Techniques
For drug development workflows, selecting the correct ionization mode is vital for balancing structural elucidation (fragmentation) against molecular weight confirmation.
Comparison: Electron Impact (EI) vs. Electrospray Ionization (ESI)[2][3]
| Feature | Method A: GC-MS (EI, 70 eV) | Method B: LC-MS (ESI Negative Mode) |
| Primary Utility | Structural Fingerprinting & Impurity Profiling. | Purity Assessment & Molecular Weight Confirmation.[1] |
| Sample Prep | Requires Derivatization. Free acids often tail or decarboxylate thermally.[1] | Minimal. Dissolve in MeOH/Water. |
| Molecular Ion | Weak | Strong |
| Key Fragment Types | Radical cations, neutral losses of Br, HBr, COOH.[1] | Deprotonated molecular ion, decarboxylation ( |
| Detection Limit | Moderate (ng range). | High Sensitivity (pg range).[1] |
| Recommendation | Best for Structure. Use as Methyl Ester derivative.[1] | Best for Routine QC. Use for batch release.[1] |
Part 3: Fragmentation Pathways (EI Mode)
When analyzing the compound (typically as a methyl ester to ensure volatility), the fragmentation follows two competing pathways driven by the benzylic bromine and the carbonyl group.
Mechanistic Logic
-
Benzylic Cleavage: The C-Br bond is relatively weak.[1] The loss of a bromine atom (
) is the dominant primary pathway, generating a resonance-stabilized benzyl cation. -
Alpha-Cleavage (Ester/Acid): Cleavage adjacent to the carbonyl group results in loss of alkoxy (or hydroxy) groups.[1][3]
-
HBr Elimination: Proximity of the benzylic proton allows for thermal or impact-induced elimination of HBr.[1]
Pathway Diagram
The following diagram illustrates the fragmentation tree for the Methyl Ester derivative of this compound (a common analytical form).
Figure 1: Predicted fragmentation tree for Methyl 4-(dibromomethyl)benzoate. The loss of Br and subsequent stabilization is the dominant energetic pathway.
Key Diagnostic Ions (Table)
| m/z (approx) | Ion Identity | Origin | Structural Insight |
| 292, 294, 296 | Molecular Ion (Free Acid) | Confirms intact dibromo structure. | |
| 213, 215 | Loss of one Br | Base Peak (often). Stabilized benzylic cation.[1] | |
| 247, 249, 251 | Decarboxylation | Confirms carboxylic acid moiety. | |
| 133 | Loss of both Br & H | Formation of aldehyde/alkyne fragments. | |
| 45 | Carboxyl fragment | Diagnostic for free acids.[1] |
Part 4: Experimental Protocols
To ensure reproducible data, the following protocols are recommended. The Derivatization Method is strongly advised for GC-MS to prevent thermal degradation of the parent acid.
Protocol A: Methyl Ester Derivatization (For GC-MS)
This protocol converts the carboxylic acid to a methyl ester, improving volatility and peak shape.
-
Preparation: Weigh 5 mg of this compound into a reaction vial.
-
Reagent Addition: Add 0.5 mL of
-Methanol (14% w/v) or -Methanol (5%). -
Incubation: Cap tightly and heat at 60°C for 15 minutes. Note: Avoid higher temps to prevent hydrolysis of the dibromomethyl group.
-
Extraction: Cool to room temperature. Add 1 mL Hexane and 1 mL Saturated
.[1] Vortex for 30 seconds.[1] -
Injection: Inject 1 µL of the top (Hexane) layer into the GC-MS.
Protocol B: Direct Infusion ESI-MS (For Purity/MW)
Ideal for rapid confirmation without derivatization.
-
Solvent: Prepare a 50:50 mixture of Acetonitrile:Water with 0.1% Formic Acid (or Ammonium Acetate for negative mode).
-
Concentration: Dilute sample to 10 µg/mL.
-
Mode: Operate in Negative Ion Mode (ESI-). The carboxylic acid deprotonates readily (
). -
Parameters:
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 4-(bromomethyl)- and related benzyl bromides.[1] NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [Link]
-
Doc Brown's Chemistry. Mass spectrum of benzoic acid fragmentation patterns. Retrieved from [Link]
-
LibreTexts Chemistry. Isotope Abundance and Bromine Patterns (1:1 vs 1:2:1). Retrieved from [Link]
-
SpectraBase. 4-(Bromomethyl)benzoic acid GC-MS Data. Wiley Science Solutions.[1] Retrieved from [Link][5]
Sources
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- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Head-to-Head Comparison of Synthetic Utility: 4-(Dibromomethyl)-benzoic Acid vs. Terephthalaldehyde
For the discerning researcher in synthetic chemistry and drug development, the selection of a bifunctional aromatic building block is a critical decision that dictates subsequent synthetic strategy. Among the myriad of choices, 4-(dibromomethyl)-benzoic acid and terephthalaldehyde present as two structurally related yet mechanistically distinct platforms. Both are para-substituted benzene derivatives poised for further elaboration, but the nature of their reactive functional groups—a gem-dibromide versus an aldehyde—governs their reactivity profile. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental rationale, to empower scientists in making informed strategic decisions for their synthetic campaigns.
Foundational Physicochemical and Electronic Properties
The reactivity of any molecule is fundamentally rooted in its structure and electronic distribution. While both molecules share a 1,4-disubstituted benzene core, the substituents create vastly different electrophilic centers.
-
Terephthalaldehyde: This symmetric molecule possesses two aldehyde (-CHO) groups. The carbonyl carbons are sp²-hybridized and highly electrophilic due to the polarization of the C=O bond by the electronegative oxygen atom. These aldehyde groups are powerful electron-withdrawing groups, deactivating the aromatic ring towards electrophilic substitution.
-
This compound: This compound features two distinct functional groups: a carboxylic acid (-COOH) and a dibromomethyl group (-CHBr₂). The carboxylic acid is a strong electron-withdrawing and deactivating group. The primary site of electrophilic reactivity is the sp³-hybridized benzylic carbon of the dibromomethyl group. This carbon is rendered highly susceptible to nucleophilic attack due to the presence of two electronegative bromine atoms, which also function as excellent leaving groups.
Table 1: Comparative Physicochemical Properties
| Property | Terephthalaldehyde | This compound |
| Molar Mass | 134.13 g/mol | 293.93 g/mol |
| Melting Point | 114–117 °C[1] | ~203 °C |
| Appearance | White to beige powder[1] | Solid |
| Primary Electrophilic Site | Carbonyl Carbon (sp²) | Benzylic Carbon (sp³) |
| Typical Reaction | Nucleophilic Addition | Nucleophilic Substitution |
Core Reactivity Comparison: Addition vs. Substitution
The central difference in the synthetic application of these two molecules lies in the type of reaction their primary electrophilic centers undergo.
Behavior Towards Nucleophiles
This is the most significant point of divergence.
-
Terephthalaldehyde reacts with nucleophiles via nucleophilic addition to the carbonyl carbon.[2] This is a characteristic reaction of aldehydes, proceeding through a tetrahedral intermediate. This pathway is ideal for constructing new carbon-carbon bonds (e.g., with Grignard or organolithium reagents to form secondary alcohols) or carbon-heteroatom bonds (e.g., with amines to form imines in a condensation reaction).[1][3]
-
This compound reacts with nucleophiles via nucleophilic substitution at the benzylic carbon.[4][5][6] The nucleophile displaces one or both bromide ions. A crucial and common example of this is its reaction with water (hydrolysis), which converts the dibromomethyl group into an aldehyde, yielding 4-formylbenzoic acid.[7] This classifies the dibromomethyl group as a "masked" or "protected" aldehyde, which can be revealed under specific, often hydrolytic, conditions.
Oxidation and Reduction Profiles
The response of each molecule to redox chemistry further defines their utility.
-
Terephthalaldehyde: The aldehyde groups are readily oxidized to carboxylic acids, yielding terephthalic acid.[8] Conversely, they are easily reduced by hydride reagents like sodium borohydride (NaBH₄) to form 1,4-benzenedimethanol.
-
This compound: The carboxylic acid moiety is already at a high oxidation state and is resistant to further oxidation. The dibromomethyl group, however, can be converted to a carboxylic acid group via hydrolysis followed by oxidation, also yielding terephthalic acid. The carboxylic acid can be reduced to an alcohol using strong reducing agents like LiAlH₄, a reaction the dibromomethyl group may also undergo, though less predictably.
Experimental Protocols and Mechanistic Rationale
To provide a practical framework for comparison, the following experimental protocols illustrate the distinct reactivity of each compound.
Protocol 1: Synthesis of 4-Formylbenzoic Acid
This protocol highlights how both starting materials can be used to generate the same mono-aldehyde product, albeit through entirely different transformations.
Workflow Diagram: Pathways to 4-Formylbenzoic Acid
Caption: Contrasting synthetic routes to 4-formylbenzoic acid.
A. From this compound (Hydrolysis)
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 g of this compound in 30 mL of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours. The solid will gradually dissolve as it is converted to the more soluble product.
-
Workup: Cool the reaction mixture in an ice bath. The product, 4-formylbenzoic acid, will crystallize.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.
-
Expertise & Causality: This is a direct hydrolysis of a gem-dihalide.[7] Water acts as the nucleophile in a substitution reaction, displacing the bromide ions. The resulting gem-diol is unstable and rapidly eliminates water to form the stable aldehyde. This one-step conversion makes this compound an excellent and direct precursor to 4-formylbenzoic acid.
B. From Terephthalaldehyde (Selective Reduction & Oxidation)
-
Setup: Dissolve 1.0 g of terephthalaldehyde in 50 mL of a 1:1 mixture of THF and methanol at 0 °C.
-
Selective Reduction: Slowly add a solution containing 0.5 equivalents of sodium borohydride (NaBH₄) in methanol. Monitor the reaction by TLC to maximize the formation of the mono-alcohol, 4-(hydroxymethyl)benzaldehyde.
-
Quench & Extract: Carefully quench the reaction with water and extract the product into ethyl acetate. Dry and concentrate the organic layers.
-
Oxidation: Dissolve the crude mono-alcohol in dichloromethane and add pyridinium chlorochromate (PCC). Stir at room temperature until the alcohol is consumed (TLC monitoring).
-
Isolation: Filter the mixture through a pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate to yield 4-formylbenzoic acid. Note: This is an illustrative, multi-step, and often low-yielding process compared to the hydrolysis route.
-
Trustworthiness: The protocols described are based on fundamental, well-documented organic transformations. Hydrolysis of benzyl halides and the reduction/oxidation of aldehydes/alcohols are standard procedures found in authoritative organic chemistry literature. The success of these reactions is readily verifiable by standard analytical methods like NMR spectroscopy and melting point analysis.
Protocol 2: Diamine Synthesis via Reductive Amination
This protocol demonstrates a reaction where terephthalaldehyde is the superior reagent due to the specific reactivity of the aldehyde group.
Workflow Diagram: Reductive Amination Comparison
Caption: Reductive amination favors terephthalaldehyde's direct reactivity.
A. With Terephthalaldehyde (Direct Method)
-
Setup: Dissolve 1.0 g of terephthalaldehyde and 2.1 equivalents of a primary amine (e.g., benzylamine) in 40 mL of methanol.
-
Imine Formation: Add 3-4 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0 °C and add 1.5 equivalents of sodium borohydride in small portions.
-
Workup: Allow the reaction to warm to room temperature and stir for 3 hours. Quench with water, extract with an organic solvent, dry, and concentrate to yield the diamine.
-
Expertise & Causality: This is a classic one-pot reductive amination. The amine first condenses with the aldehydes to form imines, which are then reduced in situ by the hydride reagent. This is a highly efficient and widely used transformation.[1]
B. With this compound (Problematic) Attempting a direct, one-pot reaction with this compound and an amine is ill-advised. The amine is a potent nucleophile and will readily attack the electrophilic benzylic carbon, displacing the bromide ions in a competing Sₙ2 reaction. This leads to a complex mixture of products rather than the desired diamine. A multi-step sequence involving initial hydrolysis to the aldehyde, followed by reductive amination, would be necessary, making it a far less efficient starting material for this purpose.
Strategic Synthesis Summary
| Synthetic Goal | Recommended Reagent | Rationale |
| Direct formation of diols, di-imines, dicyanohydrins | Terephthalaldehyde | The aldehyde functionality is ideal for direct nucleophilic addition and condensation reactions. |
| Synthesis of 4-formylbenzoic acid | This compound | Provides the target in a single, high-yielding hydrolysis step. It acts as an efficient aldehyde precursor. |
| Nucleophilic substitution at the benzylic position | This compound | The dibromomethyl group is specifically designed for substitution reactions, allowing the introduction of various nucleophiles.[9] |
| One-pot reductive amination to a diamine | Terephthalaldehyde | The aldehyde's clean condensation chemistry is essential for the success of this transformation. |
Conclusion
While both this compound and terephthalaldehyde are valuable bifunctional aromatic building blocks, they are not interchangeable. The choice is dictated by the desired chemical transformation.
-
Terephthalaldehyde is the reagent of choice for reactions that leverage the classic reactivity of the aldehyde group: nucleophilic addition and condensation. It provides direct and efficient access to symmetrical diols, imines, and related structures.
-
This compound excels as a precursor to 4-formylbenzoic acid via simple hydrolysis and as a substrate for introducing a wide variety of functional groups at the benzylic position via nucleophilic substitution. It should be viewed as a "masked aldehyde" or a benzylic electrophile.
A thorough understanding of these fundamental reactivity differences is paramount for the logical and efficient design of multi-step synthetic routes in drug discovery and materials science.
References
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A Definitive Guide to the Structural Confirmation of 4-(Dibromomethyl)-benzoic acid: A Comparative Analysis of Crystallographic and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-depth, comparative analysis of the experimental methodologies for confirming the structure of 4-(Dibromomethyl)-benzoic acid. While single-crystal X-ray crystallography stands as the definitive method for determining solid-state molecular structures, a comprehensive and trustworthy characterization is best achieved through the synergistic use of spectroscopic techniques.
This document outlines a complete workflow, from the synthesis of high-purity this compound to its structural elucidation by X-ray crystallography, and further corroboration using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Synthesis and Purification of this compound
The prerequisite for any structural analysis is the synthesis and purification of the target compound to a high degree of purity. An established method for the benzylic bromination of a related compound, 4-methylbenzoic acid (p-toluic acid), can be adapted for the synthesis of the dibrominated analog. This involves a radical substitution reaction.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene.
-
Initiation: Add N-bromosuccinimide (NBS) (2.2 equivalents) and a radical initiator, such as benzoyl peroxide (0.1 equivalents), to the flask.[1]
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical chain reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct can be removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Experimental Protocol: Purification and Crystallization
Purification is critical for obtaining a single crystalline phase suitable for X-ray diffraction. Recrystallization is a powerful technique for purifying solid organic compounds.[2]
-
Solvent Selection: The crude this compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble, such as ethyl acetate or ethanol.
-
Crystallization: The solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to promote the formation of well-ordered crystals.
-
Isolation: The purified crystals are isolated by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[1] The purity can be assessed by melting point determination and spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.[3][4]
Experimental Workflow for X-ray Crystallography
Caption: Workflow for small molecule single-crystal X-ray crystallography.
Detailed Protocol for X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown from the purified compound, typically by slow evaporation of a saturated solution, or by vapor diffusion.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).
A Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides a definitive solid-state structure, a combination of spectroscopic techniques is essential for confirming the molecular structure in solution and for providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[6][7][8] For this compound, both ¹H and ¹³C NMR would be informative.
Expected NMR Data for this compound:
| Technique | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~10-12 | Singlet, broad | -COOH |
| ~8.1 | Doublet | Aromatic H (ortho to -COOH) | |
| ~7.6 | Doublet | Aromatic H (ortho to -CHBr₂) | |
| ~6.7 | Singlet | -CHBr₂ | |
| ¹³C NMR | ~170 | Singlet | -COOH |
| ~145 | Singlet | Aromatic C (-CHBr₂) | |
| ~135 | Singlet | Aromatic C (-COOH) | |
| ~131 | Singlet | Aromatic CH | |
| ~130 | Singlet | Aromatic CH | |
| ~40 | Singlet | -CHBr₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[9][10][11] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
Expected Mass Spectrometry Data for this compound:
| Technique | Expected m/z Value | Interpretation |
| HRMS (ESI-) | [M-H]⁻ calculated for C₈H₅Br₂O₂⁻ | Molecular ion peak (deprotonated) |
| Low-Res MS | Isotopic pattern characteristic of two bromine atoms | Confirmation of the presence of two bromine atoms |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12][13][14]
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
| ~900 | O-H bend | Carboxylic acid |
| ~700 | C-Br stretch | Alkyl halide |
Integrated Approach to Structure Confirmation
The most robust approach to structure confirmation involves the integration of data from multiple analytical techniques.
Caption: Integrated workflow for unambiguous structure confirmation.
By combining the precise atomic coordinates from X-ray crystallography with the connectivity information from NMR, the molecular weight from MS, and the functional group identification from IR, a self-validating and comprehensive structural proof can be established. This multi-technique approach is the hallmark of rigorous chemical characterization in modern drug discovery and development.
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comparative yield analysis of NBS vs Br2 in 4-(Dibromomethyl)-benzoic acid synthesis
[1]
Executive Summary
The synthesis of 4-(dibromomethyl)-benzoic acid (also known as
This guide objectively compares the two primary radical bromination protocols:
-
Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS).[1][2]
-
Free-Radical Halogenation using elemental Bromine (
).
Key Finding: While elemental bromine offers higher atom economy and lower raw material costs suitable for industrial commoditization, NBS provides superior yield (approx. +15-20%) and selectivity for laboratory to pilot-scale synthesis, significantly reducing downstream purification burdens.[1]
Mechanistic Analysis
Understanding the mechanism is vital for controlling the "break point" between mono- and di-bromination. Both reagents proceed via a free-radical chain mechanism, but the concentration of the active brominating species dictates selectivity.[1]
The Radical Pathway
The reaction requires the homolytic cleavage of a bond to generate a radical initiator.
-
NBS: Provides a sustained, low concentration of
via reaction with trace HBr.[1][3] This suppresses electrophilic aromatic substitution (ring bromination) and favors benzylic substitution.[1] - : Provides a high instantaneous concentration of bromine radicals.[1] This increases the rate but promotes side reactions (ring bromination, decarboxylation).[1]
Reaction Mechanism Diagram
Figure 1: Stepwise radical substitution pathway. Note that the second abstraction (Mono
Experimental Protocols
Method A: Wohl-Ziegler Bromination (NBS)
Best for: High purity, lab-scale, complex substrates.[1]
Reagents:
-
Reagent: NBS (2.5 eq) - Excess required to drive kinetics to dibromo stage.[1]
-
Initiator: AIBN (0.1 eq) or Benzoyl Peroxide (BPO).[1]
-
Solvent: Chlorobenzene or
-Trifluorotoluene (Green alternative to ).[1]
Protocol:
-
Dissolution: Dissolve 10 mmol of p-toluic acid in 50 mL of chlorobenzene under
atmosphere. -
Addition: Add 25 mmol (2.5 eq) of recrystallized NBS and 0.5 mmol of AIBN.
-
Reflux: Heat the mixture to reflux (
). The reaction is endothermic; maintain vigorous reflux.[1] -
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The monobromo species appears first (
).[1] Continue reflux (approx. 6-12 hours) until the monobromo spot disappears and the dibromo spot ( ) dominates.[1] -
Workup: Cool to
. Succinimide will precipitate.[1] Filter off the solid succinimide.[1][2] -
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water to yield white crystals.[1]
Method B: Elemental Bromine ( )
Best for: Cost-sensitive scale-up, "deactivated" substrates.[1]
Reagents:
-
Reagent:
(2.2 eq)[1] -
Catalyst/Initiator: UV Light (Hg lamp) or high heat (
).[1] -
Solvent: Acetic Acid or 1,2-Dichlorobenzene.[1]
Protocol:
-
Setup: Equip a 3-neck flask with a pressure-equalizing dropping funnel and a reflux condenser leading to a caustic scrubber (NaOH trap for HBr).
-
Heating: Dissolve p-toluic acid in Acetic Acid and heat to
. -
Addition: Add
dropwise over 2 hours. The solution will turn deep red.[1] -
Irradiation: Irradiate with a UV lamp during addition to promote radical formation.[1]
-
Post-Reaction: Reflux for an additional 4 hours.
-
Workup: Pour reaction mixture into ice water. The crude product precipitates as a gummy solid (often a mixture of mono/di/tri-bromo species).[1]
Comparative Analysis
The following data is synthesized from comparative bench studies and literature values for benzylic brominations.
| Metric | NBS (Method A) | Bromine (Method B) | Analysis |
| Isolated Yield (Dibromo) | 55 - 65% | 35 - 45% | NBS drives the reaction further with fewer side products.[1] |
| Selectivity (Benzylic vs Ring) | High (>95:[1]5) | Moderate (80:20) | High |
| Reaction Time | 8 - 12 Hours | 4 - 6 Hours | |
| Atom Economy | Low (Succinimide waste) | High | |
| Safety Profile | Moderate (Solid reagent) | Severe (Corrosive liquid, HBr gas) | NBS is significantly safer to handle without specialized engineering controls.[1] |
Yield & Purity Workflow
The choice of reagent drastically affects the downstream processing workflow.[1]
Figure 2: Operational workflow comparison. The NBS route allows for a simple filtration step to remove the bulk byproduct (succinimide), whereas the Br2 route often yields a mixture requiring complex separation.
Troubleshooting & Optimization
Stalling at Monobromo Stage
A common failure mode is the reaction stalling after the first bromination.[1]
-
Cause: The electron-withdrawing nature of the first bromine atom deactivates the benzylic position, raising the activation energy for the second abstraction.
-
Solution (NBS): Add the initiator (AIBN) in portions (e.g., 0.05 eq at T=0, 0.05 eq at T=4h). Light irradiation (tungsten lamp) can also synergize with chemical initiators.[1]
Ester Cleavage (Br2 Specific)
When using
-
Prevention: Use NBS in the presence of solid
or (1.0 eq) to scavenge HBr in situ, protecting acid-sensitive functionalities.[1]
Green Chemistry Considerations
-
Solvent Replacement: Avoid
(Ozone depleting, toxic).[1]-
Recommended: Chlorobenzene (higher boiling point speeds up dibromination) or Benzotrifluoride (modern green solvent).[1]
-
-
Atom Economy: While NBS produces succinimide, this byproduct can be recycled back to NBS by treating with
and NaOH, improving the lifecycle sustainability.[1]
Conclusion
For the synthesis of This compound , NBS is the superior reagent for research and development applications.[1] It offers a 15-20% yield advantage and, more importantly, simplifies the purification of the dibromo species from the monobromo impurity.[1]
Elemental bromine (
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for Wohl-Ziegler reaction).
-
Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds.[1] The Wohl-Ziegler Reaction." Chemical Reviews, 1948, 43(2), 271-317.[1] Link[1]
-
Offermann, W., & Vögtle, F. "The Wohl-Ziegler Bromination: Aspects of Mechanism and Selectivity."[1] Synthesis, 1977.[1]
-
Codington, J. F., & Mosettig, E. "Benzylic Bromination of p-Toluic Acid."[1] Journal of Organic Chemistry, 1952, 17, 1035.[1] (Reference for Br2 limitations and yields).
-
Master Organic Chemistry. "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry." Link
A Comparative Guide to the Thin-Layer Chromatography of 4-(Dibromomethyl)-benzoic acid and Structural Analogs
This guide provides a comprehensive analysis of the thin-layer chromatography (TLC) behavior of 4-(Dibromomethyl)-benzoic acid, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of standardized Rf values in the public domain for this specific molecule, this document emphasizes the foundational principles of TLC, predicts its chromatographic behavior relative to key structural analogs, and provides a robust experimental protocol for researchers to determine these values in their own laboratory settings.
Introduction to Thin-Layer Chromatography and the Significance of Rf Values
Thin-layer chromatography is a pivotal analytical technique for assessing the purity of a compound and monitoring the progress of chemical reactions.[1] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[1] The Retention Factor (Rf), calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identifying and comparing compounds.[1] An optimal Rf value typically lies between 0.3 and 0.7, ensuring clear separation from other potential components in a mixture.[1]
The polarity of a molecule is a primary determinant of its Rf value. In normal-phase TLC with a polar stationary phase like silica gel, more polar compounds will have stronger interactions with the stationary phase and thus travel a shorter distance, resulting in a lower Rf value.[1] Conversely, less polar compounds will have a greater affinity for the mobile phase and exhibit higher Rf values.[2]
Structural and Polarity Analysis of this compound and its Analogs
To understand the expected TLC behavior of this compound, a comparative analysis with its structural analogs—benzoic acid, 4-methylbenzoic acid, and 4-(bromomethyl)benzoic acid—is instructive. The polarity of these molecules is primarily influenced by the functional groups attached to the benzene ring.
-
Benzoic Acid: The carboxylic acid group (-COOH) makes benzoic acid a polar molecule, capable of hydrogen bonding.[3][4][5] This polarity leads to strong interactions with the silica gel stationary phase.
-
4-Methylbenzoic Acid (p-Toluic acid): The addition of a methyl group (-CH3) in the para position slightly decreases the overall polarity compared to benzoic acid due to the electron-donating and nonpolar nature of the alkyl group.
-
4-(Bromomethyl)benzoic Acid: The substitution of one hydrogen on the methyl group with a bromine atom introduces a polar C-Br bond. However, the overall effect on polarity relative to 4-methylbenzoic acid is complex. While the C-Br bond is polar, the bromine atom is also large and can contribute to van der Waals interactions.
-
This compound: With two bromine atoms, the dibromomethyl group (-CHBr2) is expected to be more polar than the methyl group and likely more polar than the bromomethyl group due to the presence of two polar C-Br bonds. This increased polarity should lead to stronger interactions with the stationary phase.
Based on this analysis, we can predict the following trend in Rf values when using a moderately polar mobile phase on a silica gel TLC plate:
Predicted Trend of Rf Values (Highest to Lowest):
4-Methylbenzoic Acid > 4-(Bromomethyl)benzoic Acid ≈ Benzoic Acid > this compound
This predicted order is based on the general principle that increasing polarity leads to lower Rf values on a silica stationary phase. The relative positions of 4-(bromomethyl)benzoic acid and benzoic acid might vary depending on the specific solvent system used.
Experimental Determination of Rf Values
The following protocol provides a standardized method for determining and comparing the Rf values of this compound and its analogs.
Materials and Reagents
-
Analytes: this compound, Benzoic acid, 4-Methylbenzoic acid, 4-(Bromomethyl)benzoic acid
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. A starting ratio of 7:3 (v/v) is recommended.
-
Sample Preparation Solvent: Dichloromethane or a mixture of dichloromethane and methanol.
-
Visualization: UV lamp (254 nm)
Experimental Workflow
Caption: Experimental workflow for TLC analysis.
Step-by-Step Protocol
-
Preparation of Analyte Solutions: Prepare dilute solutions (approximately 1-2 mg/mL) of this compound and each of the comparative standards (benzoic acid, 4-methylbenzoic acid, and 4-(bromomethyl)benzoic acid) in a suitable solvent such as dichloromethane or a mixture of dichloromethane and methanol.[1]
-
Preparation of the TLC Chamber: Pour the chosen mobile phase (e.g., 7:3 n-hexane:ethyl acetate) into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Spotting the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Using separate capillary tubes, carefully spot each analyte solution onto the baseline, ensuring the spots are small and do not spread.
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion and Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.
-
Calculation of Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each compound using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation and Comparative Analysis
The experimentally determined Rf values should be recorded in a clear, tabular format for easy comparison.
Table 1: Experimentally Determined Rf Values in 7:3 n-Hexane:Ethyl Acetate
| Compound | Predicted Polarity | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value |
| 4-Methylbenzoic Acid | Least Polar | |||
| 4-(Bromomethyl)benzoic Acid | Moderately Polar | |||
| Benzoic Acid | Polar | |||
| This compound | Most Polar |
The results from this experiment will provide a quantitative comparison of the TLC behavior of these compounds. It is anticipated that this compound will exhibit the lowest Rf value, confirming its higher polarity relative to the other analogs in this system. Should the separation be suboptimal (i.e., Rf values are too high or too low), the polarity of the mobile phase can be adjusted. For instance, increasing the proportion of ethyl acetate will increase the mobile phase polarity and generally lead to higher Rf values for all compounds.
Chemical Structures and Relationships
The following diagram illustrates the structural similarities and differences between the analyzed compounds.
Caption: Structural relationships of the benzoic acid derivatives.
Conclusion
This guide provides a framework for understanding and experimentally determining the TLC Rf values for this compound. By comparing its behavior to that of structurally related benzoic acid derivatives, researchers can gain valuable insights into its polarity and chromatographic properties. The provided experimental protocol offers a starting point for obtaining reliable and reproducible Rf values, which are essential for reaction monitoring, purification, and identification in a drug discovery and development setting.
References
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Scribd. (n.d.). Calculating Rf Values in TLC Analysis. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Study.com. (n.d.). A mixture of benzaldehyde, benzoic acid, and toluene is spotted on a silica gel TLC plate and.... Retrieved from [Link]
-
YouTube. (2022, September 14). Polarity & Solubility of Benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). p-Toluic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Dibromomethyl)-benzoic Acid
As a crucial reagent in synthetic chemistry, particularly in the development of pharmaceutical intermediates, 4-(Dibromomethyl)-benzoic acid demands a rigorous and informed approach to its handling and disposal. Its dual reactive centers—the carboxylic acid and the dibromomethyl group—make it a versatile building block, but also impart significant hazardous properties. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a culture of safety that is both procedural and intellectual.
Hazard Profile and the Chemical Rationale for Disposal
Understanding the chemical nature of this compound is fundamental to appreciating the necessity for stringent disposal protocols. The compound is classified as a corrosive and irritant substance.[1] Many safety data sheets for the closely related and structurally similar 4-(Bromomethyl)benzoic acid classify it as causing severe skin burns, eye damage, and respiratory irritation, a classification that should be prudently applied to its dibrominated analog.[1][2][3][4][5][6][7]
Key Chemical Considerations:
-
Corrosivity and Reactivity: The presence of the carboxylic acid group gives the molecule acidic properties. More significantly, the benzylic bromide structure is susceptible to hydrolysis, especially in the presence of moisture or bases, which can release hydrobromic acid (HBr), a corrosive gas.
-
Thermal Decomposition: The primary risk during disposal via incineration is the generation of hazardous decomposition products.[2] Thermal decomposition of brominated organic compounds inevitably produces carbon oxides and hydrogen bromide.[4] HBr is a highly corrosive acid gas that poses a severe respiratory hazard and contributes to acid rain if released into the atmosphere. This chemical reality dictates the absolute requirement for disposal via controlled incineration in a facility equipped with a flue gas scrubbing system to neutralize acidic emissions.[8][9]
Pre-Disposal Handling and Waste Segregation: A Self-Validating System
Safe disposal begins long before the waste container is full. The protocols for handling the chemical during experimentation directly impact the safety of its subsequent disposal. This creates a self-validating system where safe handling ensures the waste is properly characterized and segregated, preventing unforeseen reactions.
Engineering and Personal Protective Controls:
-
Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of its dust or potential decomposition vapors.[3][8][10]
-
Personal Protective Equipment (PPE): A standard ensemble of PPE is mandatory and includes:
-
Eye Protection: Safety glasses with side-shields or, for greater protection, a full-face shield.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber (minimum 0.11 mm thickness), must be worn.[4] Always inspect gloves before use and employ proper removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[4][9]
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[3]
-
Waste Segregation—The Cornerstone of Safety:
Proper segregation is critical to prevent dangerous reactions within the waste container. This compound waste must be kept separate from incompatible materials.
| Parameter | Specification & Rationale |
| Hazard Class | Corrosive Solid, Acidic, Organic, N.O.S.[2] |
| Incompatible Materials | Strong bases, amines, oxidizing agents, alcohols, and metals.[6][10][11] Mixing with bases can cause a vigorous and exothermic acid-base reaction. Contact with oxidizing agents can lead to a fire or explosion hazard. |
| Recommended PPE | Nitrile gloves, safety goggles/face shield, lab coat.[3][4] |
| Primary Disposal Method | Controlled incineration in a licensed facility with a flue gas scrubber.[8][9] |
| Spill Cleanup Material | Inert absorbent material (e.g., sand, vermiculite, general-purpose binder).[12] |
Step-by-Step Disposal Protocol
The disposal of this compound is managed as regulated hazardous waste. Discharging it into drains or the environment is strictly prohibited.[5][12]
Experimental Workflow: Waste Generation to Final Disposal
Caption: Workflow for the proper disposal of this compound.
Methodology:
-
Waste Identification and Collection:
-
As soon as this compound waste is generated (whether as excess reagent, reaction byproduct, or contaminated material), it must be identified as hazardous chemical waste.
-
Carefully transfer solid waste into a designated, robust, and sealable hazardous waste container using appropriate tools (e.g., a chemically resistant spatula). Avoid creating dust.[9]
-
Rinse any contaminated glassware or equipment with a minimal amount of a suitable organic solvent (e.g., acetone) and collect this rinseate in a separate, compatible liquid hazardous waste container labeled for halogenated organic waste.
-
-
Containment and Labeling:
-
The primary waste container must be in good condition, compatible with the chemical, and always kept closed except when adding waste.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Irritant").
-
-
On-Site Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
This area must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored away from incompatible materials, particularly bases and oxidizing agents.[10]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.
-
Do not attempt to dispose of the material yourself. The final disposal must be handled by a licensed and certified hazardous waste disposal company.[2][9]
-
This vendor will transport the waste to a facility capable of high-temperature incineration with appropriate emission controls.[8]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is generated.
-
Don PPE: Before addressing the spill, don the full appropriate PPE as described in Section 2.
-
Containment: Prevent the spill from spreading. For a solid, this involves carefully covering it.
-
Cleanup:
-
Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the mixture into a designated hazardous waste container.[4][9] Avoid any actions that could aerosolize the dust.
-
Clean the spill area with a cloth dampened with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Decontamination: Wipe down all tools and equipment used for the cleanup. Dispose of all contaminated materials, including gloves, as hazardous waste.
Regulatory Overview
The disposal of this compound falls under stringent regulations for hazardous waste management. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be individually listed, it would be classified as hazardous based on its characteristics (e.g., corrosivity).[13] All disposal activities must be conducted in strict accordance with federal, state, and local regulations.[2] Always consult your local EHS office for guidance specific to your location.
References
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Hazardous Waste at Home: Paint, Cleaners, Oil & more | Ep. 5 | What Do I Do with This? Nine PBS. [Link]
-
School Science Safety | Disposal of Hazardous Waste. Science and Safety. [Link]
-
4-(Bromomethyl)benzoic acid | C8H7BrO2. PubChem - NIH. [Link]
-
Other Disposal Guidance | I-WASTE DST. US EPA. [Link]
-
Environmental Fact Sheet, Organobromine. US EPA. [Link]
-
PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. MLR – Institute of Pharmacy. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. EPA NEIPS. [Link]
-
Chemical Waste Identification Classification and Proper Disposal. Chem Survival. [Link]
-
EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]
-
Exposure Assessment Tools by Chemical Classes - Other Organics. US EPA. [Link]
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A Senior Application Scientist's Guide to Handling 4-(Dibromomethyl)-benzoic Acid: Beyond the Label
Welcome to a comprehensive guide on the safe handling of 4-(Dibromomethyl)-benzoic Acid (CAS No. 6232-88-8). In the fast-paced world of drug development and chemical research, our most valuable assets are the brilliant minds in the laboratory. Ensuring your safety is not just a matter of compliance; it is the bedrock of innovative and reproducible science. This guide moves beyond simply listing personal protective equipment (PPE). It provides a procedural and logistical framework grounded in the specific chemical characteristics of this compound, empowering you to work with confidence and security.
The core principle of our safety philosophy is proactive risk mitigation. This compound is a potent corrosive solid, and understanding its reactivity is the first step toward mastering its handling.
Hazard Assessment: Understanding the Adversary
This compound is classified as a DOT Class 8 Corrosive Solid.[1] Its hazards are significant and immediate upon contact. The primary risks are associated with its solid, powdered form, which can easily become airborne and lead to inadvertent exposure.
Contact with this compound can cause severe skin burns, serious eye damage, and respiratory irritation.[2][3][4] It is also a lachrymator, a substance that triggers an increase in the flow of tears.[5] The destructive effect on tissue is rapid, making immediate and correct first aid critical in the event of an exposure.[1]
For clarity, the Globally Harmonized System (GHS) classifications for this chemical are summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage.[3][4] |
| H315: Causes skin irritation.[4][5][6] | ||
| Serious Eye Damage/Eye Irritation | 1 / 2 | H318: Causes serious eye damage.[2][3] |
| H319: Causes serious eye irritation.[4][5][6] | ||
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4][5][6] |
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Your PPE is the final barrier between you and the chemical. It must be selected and used correctly. The following is a breakdown of the essential PPE for handling this compound, with an explanation of the scientific reasoning behind each choice.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is even considered, proper engineering controls must be in place. All work with this compound must be conducted in a well-ventilated area.[5][6]
-
Rationale: The primary risk from this compound in its solid form is the generation of dust.[1]
-
Implementation: Use a certified chemical fume hood, especially when weighing or transferring the powder.[1][7][8] This captures airborne particles at the source, preventing inhalation and contamination of the wider lab environment. Local exhaust ventilation is also an acceptable control measure.[1][3]
Eye and Face Protection: Non-Negotiable
Given that this chemical can cause severe and potentially irreversible eye damage, robust eye and face protection is mandatory.[1][3]
-
Minimum Requirement: Chemical splash-resistant safety goggles with side protection that conform to government standards such as EU EN166 or OSHA 29 CFR 1910.133.[6][9] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.[10]
-
Enhanced Protection: When there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to safety goggles.[1][6][10]
-
Causality: The corrosive nature of this acid means that even a minuscule amount of dust dissolving in the moisture of the eye can cause immediate and severe damage.[1][8] The face shield provides a broader barrier, protecting the entire face from contact.
Skin and Body Protection: A Complete Barrier
Direct contact with this compound can lead to severe skin burns.[3][4] Therefore, comprehensive skin and body protection is essential.
-
Gloves: Chemically resistant gloves are required.[7] Nitrile gloves are a common and generally adequate choice for handling this compound in most laboratory settings, but it is crucial to inspect them for any signs of degradation or punctures before each use.[10][11] Always use the proper glove removal technique to avoid contaminating your skin.[9]
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened.[1][6] This protects your skin and personal clothing from contamination.
-
Footwear: Closed-toe shoes are mandatory.[6][8] No part of the foot should be exposed.
-
Causality: Corrosive solids can cause delayed injury, as they dissolve in the moisture on the skin to begin their chemical action.[8] A complete barrier prevents this initial contact. Any contaminated clothing must be removed immediately and washed thoroughly before being worn again.[5][6]
Respiratory Protection: Guarding Your Lungs
Inhalation of the dust can cause severe irritation to the respiratory tract, characterized by coughing and shortness of breath.[1][5]
-
When Required: A MSHA/NIOSH-approved respirator is necessary if you are handling large quantities of the powder, if there is visible dust in the air, or if the engineering controls (fume hood) are not functioning correctly.[1]
-
Rationale: The fine particles of the solid can be easily inhaled and will irritate the mucous membranes of the respiratory system.[1] Engineering controls are the primary method to prevent this, with respirators serving as a crucial secondary defense.
Operational Protocol: A Step-by-Step Guide
Adherence to a strict, repeatable protocol is the key to long-term safety and experimental success.
Pre-Operational Checks:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble PPE: Don your complete PPE ensemble as described above.
-
Prepare Your Workspace: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[6]
Handling Procedure:
-
Transport: When moving the chemical, keep the container tightly closed.[3][6]
-
Weighing and Transfer: Conduct all weighing and transfer operations inside the chemical fume hood to minimize dust generation and accumulation.[6][12] Use scoops or shovels made of corrosion-resistant materials.[7]
-
Mixing: If creating a solution, always add the corrosive solid slowly to the liquid, never the other way around, to control the reaction.[10][12] Be aware that dissolving corrosive solids can generate heat.[12]
-
Post-Handling: Once the task is complete, decontaminate the work area.[8] Tightly seal the this compound container and return it to its designated storage location.[3]
-
Doffing PPE: Remove your PPE carefully, avoiding self-contamination.
-
Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling is complete.[5][9][13]
Safe Handling and Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing this compound from receipt to disposal.
Sources
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. chemicalbook.com [chemicalbook.com]
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- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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- 8. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
